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  • Product: 1-Acetylpiperidine-2-carbothioamide
  • CAS: 1485857-97-3

Core Science & Biosynthesis

Foundational

What is the chemical structure of 1-acetylpiperidine-2-carbothioamide

The Chemical Architecture and Synthetic Utility of 1-Acetylpiperidine-2-carbothioamide: A Technical Whitepaper Executive Summary In contemporary medicinal chemistry and diversity-oriented synthesis (DOS), functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture and Synthetic Utility of 1-Acetylpiperidine-2-carbothioamide: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry and diversity-oriented synthesis (DOS), functionalized piperidines serve as ubiquitous scaffolds. Among these, 1-acetylpiperidine-2-carbothioamide (CAS: 1485857-97-3) has emerged as a highly versatile synthetic intermediate. Characterized by a saturated six-membered nitrogenous ring, an N-acetyl protecting/directing group, and a highly reactive carbothioamide moiety, this organosulfur molecule bridges the gap between simple cyclic amines and complex, pharmacologically active heterocyclic systems[1].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the chemical topology of 1-acetylpiperidine-2-carbothioamide, detail the mechanistic causality behind its synthesis, and map its downstream applications in drug development.

Structural Deconstruction & Physicochemical Profile

The utility of 1-acetylpiperidine-2-carbothioamide stems from the orthogonal reactivity of its functional groups. The molecule can be dissected into three core domains:

  • The Piperidine Core: Provides a conformationally restricted, saturated framework that mimics natural alkaloids and enhances the lipophilicity of downstream drug candidates.

  • The N1-Acetyl Group ( N−COCH3​ ): Serves a dual purpose. Synthetically, it acts as an amide protecting group, preventing the basic piperidine nitrogen from participating in unwanted nucleophilic side reactions during thionation. Pharmacologically, it probes the steric and electronic requirements of target binding pockets[1].

  • The C2-Carbothioamide Group ( −C(=S)NH2​ ): The primary reactive center. Thioamides are naturally occurring isosteres of amides. The substitution of oxygen for sulfur alters the molecule's nucleophilicity and hydrogen-bonding profile, while significantly improving proteolytic stability against peptidases[2].

Quantitative Data Summary

To facilitate rapid reference for synthetic planning, the foundational physicochemical properties of 1-acetylpiperidine-2-carbothioamide are summarized below[1]:

PropertyValue / Specification
IUPAC Name 1-acetylpiperidine-2-carbothioamide
CAS Registry Number 1485857-97-3
Molecular Formula C8​H14​N2​OS
Molecular Weight 186.27 g/mol
Canonical SMILES S=C(C1N(C(C)=O)CCCC1)N
Purity Standard 98% (Typical commercial grade)
Storage Requirements Cold-chain transportation; store in a cool, dry place

Validated Synthesis Protocol: Thionation via Lawesson’s Reagent

The most robust methodology for synthesizing 1-acetylpiperidine-2-carbothioamide is the direct thionation of its oxygenated precursor, 1-acetylpiperidine-2-carboxamide. While phosphorus pentasulfide ( P4​S10​ ) is a classical reagent, Lawesson’s Reagent (LR) is preferred due to its superior solubility in organic solvents and higher chemoselectivity[3].

Causality-Driven Experimental Workflow

The following protocol is designed as a self-validating system. Every parameter is selected to maximize the thermodynamic driving force while suppressing byproduct formation.

Step 1: Preparation and Inertion

  • Action: Dissolve 1.0 equivalent of 1-acetylpiperidine-2-carboxamide in anhydrous toluene (10 mL/mmol). Purge the reaction vessel with Argon or Nitrogen.

  • Causality: Lawesson’s Reagent is highly sensitive to moisture. Water will rapidly hydrolyze LR, releasing toxic H2​S gas and destroying the active thionating species. Toluene is chosen because its high boiling point (110°C) provides the necessary thermal energy to overcome the activation barrier of the thionation mechanism.

Step 2: Reagent Addition

  • Action: Add 0.55 equivalents of Lawesson's Reagent to the solution.

  • Causality: Why only 0.55 eq? In solution, the dimeric Lawesson’s Reagent dissociates into two highly reactive dithiophosphine ylide monomers. Therefore, 0.5 equivalents theoretically provide enough active monomer to thionate 1.0 equivalent of the amide. A slight 0.05 eq excess ensures complete conversion without complicating downstream purification[4].

Step 3: Thermal Activation

  • Action: Heat the mixture to reflux (110°C) and stir for 2–4 hours. Monitor progression via TLC or LC-MS.

  • Causality: The reaction proceeds via a Wittig-like mechanism. The active LR monomer undergoes a [2+2] cycloaddition with the carbonyl oxygen to form a four-membered oxathiaphosphetane intermediate. The thermodynamic driving force for the subsequent cycloreversion is the formation of a highly stable phosphorus-oxygen ( P=O ) double bond, which irreversibly yields the thioamide[3].

Step 4: Workup and Purification

  • Action: Cool to room temperature, concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient).

Thionation A 1-Acetylpiperidine- 2-carboxamide C Wittig-like Intermediate A->C Toluene, 110°C Argon Atmosphere B Lawesson's Reagent (0.55 eq) B->C D 1-Acetylpiperidine- 2-carbothioamide C->D Thermodynamic Driving Force (P=O)

Caption: Workflow and Wittig-like mechanism for the thionation of 1-acetylpiperidine-2-carboxamide.

Applications in Drug Development: Heterocyclic Scaffold Generation

In medicinal chemistry, 1-acetylpiperidine-2-carbothioamide is rarely the final drug candidate; rather, it is a highly prized precursor for constructing complex architectures. Its most prominent application is in the synthesis of thiazole-substituted piperidines (e.g., 2-(1,3-thiazol-2-yl)piperidine derivatives)[5].

The spatial arrangement of a saturated nitrogen heterocycle tethered to an aromatic sulfur-containing heterocycle creates a unique stereochemical environment frequently utilized in kinase inhibitors and GPCR ligands.

The Hantzsch Thiazole Synthesis Pathway

To construct the thiazole ring directly onto the piperidine scaffold, the carbothioamide undergoes a cyclocondensation reaction with an α -haloketone or α -haloaldehyde (such as bromoacetaldehyde).

Mechanistic Logic:

  • Nucleophilic Attack: The highly nucleophilic sulfur atom of the carbothioamide attacks the electrophilic α -carbon of the haloketone, displacing the halide leaving group and forming a thioimidate intermediate.

  • Cyclocondensation: The nitrogen atom of the thioamide then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

  • Dehydration: A subsequent loss of a water molecule aromatizes the newly formed five-membered ring, yielding the stable thiazole derivative[5].

ThiazoleSynthesis A 1-Acetylpiperidine- 2-carbothioamide C Thioimidate Intermediate A->C Intermolecular Attack (S to C) B α-Haloketone (e.g., Bromoacetaldehyde) B->C D Cyclocondensation (-H2O) C->D Intramolecular Attack (N to C) E 2-(1,3-Thiazol-2-yl)- 1-acetylpiperidine D->E Aromatization

Caption: Hantzsch-style cyclocondensation pathway to generate thiazole-piperidine derivatives.

By utilizing 1-acetylpiperidine-2-carbothioamide as the foundational building block, researchers can systematically alter the α -haloketone to generate a vast library of thiazole derivatives, driving structure-activity relationship (SAR) studies forward with high efficiency and chemical precision.

References

  • Benchchem. "1-Acetylpiperidine-2-carbothioamide (CAS 1485857-97-3)." Benchchem Product Catalog.
  • Hansen, T. N., & Olsen, C. A. "Contemporary Applications of Thioamides and Methods for their Synthesis." ChemRxiv (2023).
  • National Institutes of Health (PMC). "Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives." NIH PubMed Central.
  • Goodwin, M. D., et al. "Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent." ResearchGate (2022).
  • Benchchem. "(2S)-2-(1,3-Thiazol-2-YL)piperidine." Benchchem Product Catalog.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 1-Acetylpiperidine-2-carbothioamide: A Technical Whitepaper

As a Senior Application Scientist, integrating novel building blocks into drug discovery pipelines requires a rigorous understanding of their physicochemical boundaries and reactivity profiles. 1-Acetylpiperidine-2-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, integrating novel building blocks into drug discovery pipelines requires a rigorous understanding of their physicochemical boundaries and reactivity profiles. 1-Acetylpiperidine-2-carbothioamide is a highly specialized, piperidine-based organosulfur compound that serves as a critical precursor for complex heterocyclic systems and pharmacologically active molecules[1].

This technical guide provides an in-depth analysis of its molecular architecture, mechanistic utility in synthesis, and the self-validating analytical protocols required to ensure its integrity in research applications.

Molecular Architecture & Physicochemical Profiling

The structural framework of 1-acetylpiperidine-2-carbothioamide is defined by a saturated piperidine ring, an N-acetyl electron-withdrawing group, and a carbothioamide moiety at the C2 position.

Stereoelectronic Causality: The presence of the N-acetyl group restricts the conformational flexibility of the piperidine ring due to the partial double-bond character of the amide C-N bond. This stereoelectronic effect dictates the equatorial/axial preference of the adjacent carbothioamide group, which is critical for stereoselective synthesis. Furthermore, the acetyl group reduces the basicity of the piperidine nitrogen, stabilizing the ring and directing electrophilic attacks exclusively toward the carbothioamide moiety.

To establish a baseline for experimental design, the quantitative physicochemical properties are summarized below:

PropertyValueReference
IUPAC Name 1-acetylpiperidine-2-carbothioamide[1]
CAS Number 1485857-97-3[1],[2]
Molecular Formula C8H14N2OS[1],[3]
Molecular Weight 186.27 g/mol [1]
Canonical SMILES S=C(C1N(C(C)=O)CCCC1)N[1]
Target Purity ≥ 98%[1]
Storage Requirement Cold-chain transportation[1]
Mechanistic Role in Synthetic & Medicinal Chemistry

In medicinal chemistry, thioamides are highly valued as ambient nucleophiles. Because sulfur is larger and more polarizable than oxygen, its electron cloud is more readily distorted, making the sulfur atom a superior nucleophile under neutral to mildly acidic conditions.

When 1-acetylpiperidine-2-carbothioamide is reacted with alpha-haloketones, it undergoes regioselective cyclization via the classic. The causality of this reaction relies on the initial S-alkylation (driven by sulfur's high nucleophilicity), followed by an intramolecular nucleophilic attack by the nitrogen to form a stable thiazole pharmacophore.

Reactivity A 1-Acetylpiperidine-2-carbothioamide (Thioamide Nucleophile) C S-Alkylation Intermediate A->C Nucleophilic Attack (S) B Alpha-Haloketone (Electrophile) B->C Halide Leaving Group D Cyclodehydration (Ring Closure) C->D Intramolecular Attack E Thiazole Derivative (Target Pharmacophore) D->E -H2O

Caption: Pathway of 1-acetylpiperidine-2-carbothioamide in Hantzsch thiazole synthesis.

Analytical Characterization & Validation Protocols

Because 1-acetylpiperidine-2-carbothioamide is susceptible to oxidative desulfurization (where the C=S bond degrades to a C=O bond) and requires cold-chain transportation to ensure stability[1], researchers must employ a self-validating analytical system before utilizing the compound in complex syntheses.

A self-validating protocol leverages orthogonal detection methods that autonomously flag degradation without requiring external reference standards.

Protocol: Orthogonal Self-Validating Characterization

Step 1: Cold-Chain Sample Preparation Extract the sample under an inert argon atmosphere to prevent oxidative degradation. Prepare independent aliquots in anhydrous DMSO-d6 for NMR and LC-MS grade Acetonitrile for mass spectrometry.

Step 2: LC-MS Profiling (Purity & Exact Mass) Run a reverse-phase gradient (5% to 95% MeCN in water with 0.1% Formic Acid). Causality: Formic acid promotes ionization. The target mass is [M+H]+ 187.27. If a peak at 171.27 is observed, it indicates an oxygen-for-sulfur exchange (-16 Da mass shift). This acts as the first validation gate.

Step 3: 1H-NMR Spectroscopy (Structural Connectivity) Acquire a 1H-NMR spectrum at 400 MHz, adhering to standard. Causality: The N-acetyl group creates rotamers due to restricted rotation, potentially splitting the piperidine signals. Crucially, the thioamide NH2 protons will appear significantly downfield (broad singlets, ~9.0-10.0 ppm) due to the strong anisotropic effect of the C=S double bond.

Step 4: Data Synthesis and Gate Decision Cross-reference the LC-MS purity (>98% required[1]) with the NMR integration. The system self-validates: LC-MS confirms the exact mass, while NMR confirms the connectivity and the presence of the highly deshielded thioamide protons. If both orthogonal datasets align, the batch is validated for downstream synthesis.

Workflow S1 Sample Prep (Cold Chain) S2 LC-MS Analysis (Purity & Mass) S1->S2 S3 NMR Spectroscopy (Connectivity) S2->S3 V1 Mass Confirmation [M+H]+ 187.27 S2->V1 S4 Data Synthesis & Validation S3->S4 V2 Functional Group Verification S3->V2

Caption: Self-validating analytical workflow for structural and purity confirmation.

Handling, Stability, and Safety Protocols

1-Acetylpiperidine-2-carbothioamide is strictly designated for research use only and is not intended for diagnostic or therapeutic applications[1]. Given its biological activity potential, rigorous safety protocols must be integrated into the laboratory workflow.

Hazard Classifications (GHS Guidelines):

  • Signal Word: Warning[1]

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Handling Directives: Researchers must handle the compound using appropriate personal protective equipment (PPE), including nitrile gloves and eye/face protection[1]. All manipulations, especially weighing and transferring, must be conducted within a well-ventilated fume hood to mitigate the risk of respiratory irritation[1].

References
  • Title: 1-Acetylpiperidine-2-carbothioamide CAS 1485857-97-3 Source: ChemSrc URL: [Link]

  • Title: Hantzsch Thiazole Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Recommendations for the Presentation of NMR Data for Publication in Chemical Journals Source: IUPAC URL: [Link]

Sources

Foundational

Comprehensive Analytical Profiling of 1-Acetylpiperidine-2-carbothioamide: NMR Elucidation and Mass Spectrometric Fragmentation Kinetics

Executive Summary 1-Acetylpiperidine-2-carbothioamide (CAS: 1485857-97-3; Formula: C₈H₁₄N₂OS; MW: 186.27 g/mol ) is a highly specialized synthetic intermediate and screening compound utilized in medicinal chemistry and h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Acetylpiperidine-2-carbothioamide (CAS: 1485857-97-3; Formula: C₈H₁₄N₂OS; MW: 186.27 g/mol ) is a highly specialized synthetic intermediate and screening compound utilized in medicinal chemistry and heterocyclic synthesis[1]. Featuring a saturated piperidine core, an N-acetyl moiety, and a carbothioamide group at the C2 position, this molecule presents unique stereoelectronic properties. This technical guide provides an authoritative framework for the structural elucidation and analytical validation of 1-acetylpiperidine-2-carbothioamide, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

By detailing the causality behind restricted bond rotations (rotamers) and gas-phase fragmentation kinetics, this whitepaper equips analytical chemists and drug development professionals with self-validating protocols for rigorous structural confirmation.

Conformational Dynamics & Chemical Profiling

The structural complexity of 1-acetylpiperidine-2-carbothioamide arises from two primary functional groups attached to the piperidine ring:

  • The N-Acetyl Group (Position 1): The partial double-bond character of the amide C-N bond restricts free rotation, leading to cis and trans rotamers in solution at room temperature. This dynamic significantly impacts NMR spectra, often resulting in peak broadening or the appearance of distinct signal sets for each conformer.

  • The Carbothioamide Group (Position 2): The highly polarizable C=S bond acts as a strong electron-withdrawing group, significantly deshielding adjacent protons and carbons. Furthermore, the thioamide nitrogen exhibits restricted rotation, often yielding diastereotopic NH₂ protons in ¹H NMR[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectral Causality and Signal Assignment

Structural elucidation via NMR requires accounting for the deshielding effects of the heteroatoms. The C2 proton (H2) is uniquely positioned between the N-acetyl nitrogen and the carbothioamide carbon, making it the most deshielded aliphatic proton in the molecule. Due to the N-acetyl rotamers, the ¹H and ¹³C spectra will often display a major and minor set of peaks unless the sample is analyzed at elevated temperatures (e.g., 80 °C in DMSO-d₆) to induce rapid exchange and coalesce the signals[3].

Quantitative Data Summaries

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆, 298 K) Note: Values represent the major rotamer. Chemical shifts may vary slightly based on concentration and exact temperature.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Structural Context
-CSNH₂ 9.20 & 9.50Broad singlets2HDiastereotopic protons due to restricted rotation of the C-N thioamide bond.
H2 (Piperidine) 5.20 – 5.45Multiplet1HStrongly deshielded by the adjacent N-acetyl and C=S groups.
H6eq (Piperidine) 3.70 – 3.90Broad doublet1HEquatorial proton adjacent to the N-acetyl group.
H6ax (Piperidine) 3.10 – 3.30Multiplet1HAxial proton adjacent to the N-acetyl group.
-COCH₃ 2.05 – 2.15Singlet3HAcetyl methyl group; may appear as two singlets due to rotamers.
H3, H4, H5 1.30 – 1.90Multiplets6HAliphatic piperidine backbone; complex overlapping multiplets.

Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆, 298 K)

Carbon AssignmentChemical Shift (δ, ppm)Causality / Structural Context
C=S (Thioamide) 200.0 – 205.0Highly deshielded thiocarbonyl carbon.
C=O (Acetyl) 169.0 – 171.0Typical amide carbonyl resonance.
C2 (Piperidine) 54.0 – 58.0Alpha carbon situated between two electron-withdrawing groups.
C6 (Piperidine) 41.0 – 44.0Alpha carbon to the piperidine nitrogen.
C3, C4, C5 20.0 – 28.0Aliphatic ring carbons.
-COCH₃ 21.0 – 22.5Acetyl methyl carbon.
Protocol: High-Resolution NMR Sample Preparation and Acquisition

This protocol is designed as a self-validating system; failure to achieve a proper lock or sharp TMS signal indicates sample impurity or improper preparation.

  • Sample Preparation: Weigh exactly 10.0 mg of 1-acetylpiperidine-2-carbothioamide[1]. Dissolve completely in 600 µL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d₆. Validation step: Ensure the lock signal is stable and >80% intensity.

  • Shimming: Perform gradient shimming (e.g., topshim). Validation step: The TMS signal at 0.00 ppm must have a line width at half height (FWHM) of ≤ 1.0 Hz.

  • 1D ¹H Acquisition: Run a standard single-pulse experiment (zg30). Set spectral width to 14 ppm, relaxation delay (D1) to 2 seconds, and acquire 32 scans.

  • 1D ¹³C Acquisition: Run a proton-decoupled carbon experiment (zgpg30). Set spectral width to 220 ppm, D1 to 2 seconds, and acquire a minimum of 1024 scans due to the quaternary C=S and C=O carbons[2].

  • Variable Temperature (VT) NMR (Optional): If rotameric peak duplication complicates integration, increase the probe temperature to 353 K (80 °C), allow 10 minutes for thermal equilibration, and re-acquire the ¹H spectrum to observe signal coalescence.

Mass Spectrometry (MS) & Fragmentation Kinetics

Gas-Phase Fragmentation Mechanisms

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) operated in positive ion mode is the optimal technique for this molecule. The monoisotopic mass is 186.0827 Da, yielding a protonated molecular ion [M+H]⁺ at m/z 187.0905 .

Upon Collision-Induced Dissociation (CID), the molecule undergoes highly predictable, thermodynamically driven fragmentation pathways characteristic of carbothioamides and N-acetylated cyclic amines[4][5]:

  • Loss of Hydrogen Sulfide (-34 Da): A common fragmentation for primary thioamides, yielding an isocyanide or nitrile derivative at m/z 153[4].

  • Cleavage of the Carbothioamide Group (-60 Da): Homolytic or heterolytic cleavage of the C2-C(S) bond results in the loss of •CSNH₂ or CSNH₂, forming the stable 1-acetylpiperidinium cation at m/z 127[4][5].

  • Loss of Ketene (-42 Da): The N-acetyl group frequently undergoes a rearrangement to expel a neutral ketene (CH₂=C=O), yielding a secondary amine fragment at m/z 145.

Table 3: HR-ESI-MS/MS Fragmentation Profile

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Formula of LossMechanistic Pathway
187.0905153.102833.9877H₂SElimination of hydrogen sulfide from the thioamide.
187.0905145.079942.0106CH₂COExpulsion of ketene from the N-acetyl group.
187.0905127.099159.9914CSNH₂Alpha-cleavage of the entire carbothioamide moiety.
Protocol: LC-MS/MS Workflow for Metabolite Profiling
  • Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix. Validation step: Mass accuracy must be < 5 ppm for the calibration masses.

  • Sample Dilution: Prepare a 1 µg/mL solution of the compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • MS Acquisition: Operate in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Tandem MS (CID): Isolate the m/z 187.09 precursor using a 1.0 Da isolation window. Apply a normalized collision energy (NCE) sweep of 15, 30, and 45 eV to capture both low-energy (H₂S loss) and high-energy (carbothioamide cleavage) fragmentation events.

Data Visualization

ESI-MS/MS Fragmentation Pathway

The following diagram illustrates the kinetic pathways of the protonated molecular ion undergoing Collision-Induced Dissociation (CID).

MS_Fragmentation M_plus_H [M+H]⁺ m/z 187.09 Frag_153 [M+H - H₂S]⁺ m/z 153.10 M_plus_H->Frag_153 - H₂S (-34 Da) Frag_145 [M+H - CH₂CO]⁺ m/z 145.08 M_plus_H->Frag_145 - Ketene (-42 Da) Frag_127 [M+H - CSNH₂]⁺ m/z 127.10 M_plus_H->Frag_127 - Carbothioamide (-60 Da)

Caption: Primary ESI-MS/MS fragmentation pathways of protonated 1-acetylpiperidine-2-carbothioamide.

NMR Structural Elucidation Workflow

This logic tree defines the self-validating workflow for resolving the structural dynamics of the compound, specifically addressing the N-acetyl rotameric challenge.

NMR_Workflow Step1 Sample Prep (DMSO-d6 + TMS) Step2 1D ¹H NMR (298 K) Step1->Step2 Decision Are peaks doubled due to rotamers? Step2->Decision Step3A Variable Temp NMR (Heat to 353 K) Decision->Step3A Yes Step3B 2D NMR Suite (COSY, HSQC, HMBC) Decision->Step3B No Step4 Signal Coalescence Confirmed Step3A->Step4 Step5 Final Structural Elucidation Step3B->Step5 Step4->Step3B

Caption: Self-validating NMR workflow for resolving rotameric signal duplication.

References

  • AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." Journal of Physical and Chemical Reference Data. Available at:[Link]

Sources

Exploratory

Mechanism of action of 1-acetylpiperidine-2-carbothioamide in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-Acetylpiperidine-2-Carbothioamide Executive Summary 1-Acetylpiperidine-2-carbothioamide (CAS 1485857-97-3) is a highly pure, piperidine-based organosul...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-Acetylpiperidine-2-Carbothioamide

Executive Summary

1-Acetylpiperidine-2-carbothioamide (CAS 1485857-97-3) is a highly pure, piperidine-based organosulfur compound[1]. While traditionally utilized as a versatile synthetic intermediate in organic chemistry, its core structural motif—the piperidine carbothioamide scaffold—serves as the critical pharmacophore for a novel class of brain-penetrant Neuropeptide Y receptor Y2 (NPY-Y2) antagonists[2]. This technical whitepaper delineates the in vitro pharmacological profiling required to elucidate its mechanism of action, providing drug development professionals with a self-validating framework for characterizing G protein-coupled receptor (GPCR) antagonism.

Molecular Target Rationale: The NPY-Y2 Receptor

The Neuropeptide Y (NPY) system is heavily implicated in the regulation of cortical neural activity, emotional processing, and feeding behaviors. The NPY-Y2 receptor is a 381-amino acid GPCR predominantly expressed in the amygdala, hippocampus, and hypothalamus[2]. Due to its biological action, NPY-Y2 is a highly validated therapeutic target for anxiolytic research and alcoholism treatment[3].

Historically, the pharmacological study of NPY-Y2 was hindered by legacy antagonists like BIIE 0246, which suffer from high molecular weight and exceptionally poor blood-brain barrier (BBB) penetrance (reaching only 2% of plasma levels in brain tissue)[2]. High-throughput screening efforts by the NIH Molecular Libraries Program identified the piperidine-carbothioamide scaffold (exemplified by the probe ML075 / SID 17507305) as a low-molecular-weight, highly penetrant alternative that demonstrates sub-micromolar affinity for the Y2 receptor without antagonizing the related Y1 receptor[3].

As a derivative of this exact scaffold, 1-acetylpiperidine-2-carbothioamide acts as a competitive antagonist at the NPY-Y2 orthosteric site.

G αi​ -Coupled Signaling and Antagonist Blockade

NPY-Y2 is a G αi​ -coupled receptor. Upon activation by its endogenous agonist (Neuropeptide Y), the receptor catalyzes the exchange of GDP for GTP on the G αi​ subunit. The active G αi​ subunit subsequently inhibits adenylyl cyclase (AC), halting the conversion of ATP to cyclic AMP (cAMP) and thereby decreasing cytosolic cAMP levels[2].

By competitively occupying the receptor's binding pocket, 1-acetylpiperidine-2-carbothioamide prevents NPY from binding. Consequently, the G αi​ subunit remains in its inactive heterotrimeric state, adenylyl cyclase activity is uninhibited, and cytosolic cAMP levels are restored[3].

Pathway NPY Neuropeptide Y (Endogenous Agonist) Receptor NPY-Y2 Receptor (Gαi-coupled GPCR) NPY->Receptor Activates Antagonist 1-Acetylpiperidine-2-carbothioamide (Antagonist) Antagonist->Receptor Competitively Blocks Gi Gαi Subunit Receptor->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP Cytosolic cAMP Levels AC->cAMP Decreases

Figure 1: NPY-Y2R Gαi-coupled signaling pathway and the mechanism of antagonist blockade.

Self-Validating In Vitro Experimental Workflows

To rigorously define the mechanism of action of 1-acetylpiperidine-2-carbothioamide, two distinct but complementary assays are required: a radioligand binding assay to determine absolute receptor affinity ( Ki​ ), and a functional cAMP accumulation assay to determine antagonist efficacy ( IC50​ ).

Protocol A: Radioligand Displacement Binding Assay (Affinity)

Causality & Rationale: Functional assays are susceptible to signal amplification and receptor reserve (spare receptors). To isolate the physical interaction between the compound and the NPY-Y2 receptor, we utilize a competitive displacement assay using 125 I-PYY (Peptide YY), a high-affinity radioligand.

  • Step 1: Membrane Preparation. Harvest Chinese Hamster Ovary (CHO-K1) cells stably transfected with human NPY-Y2. Causality: CHO-K1 cells provide a null background, ensuring that binding is exclusively mediated by the introduced NPY-Y2 receptors.

  • Step 2: Incubation. Incubate 10 µg of membrane protein with 50 pM 125 I-PYY and varying concentrations of 1-acetylpiperidine-2-carbothioamide (0.1 nM to 30 µM) in assay buffer (25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4) for 120 minutes at room temperature to reach equilibrium.

  • Step 3: Self-Validation (Non-Specific Binding). In parallel wells, add 1 µM of unlabeled NPY. Causality: This saturates all specific NPY-Y2 sites. Any residual radioactivity measured in these wells represents non-specific binding (NSB) to the plastic or lipid bilayer, which must be subtracted to calculate specific binding.

  • Step 4: Filtration & Readout. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce NSB). Read bound radioactivity using a gamma counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay (Functional Efficacy)

Causality & Rationale: Because NPY-Y2 is G αi​ -coupled, its activation decreases cAMP. In a resting cell, baseline cAMP is already near zero, making a further decrease impossible to measure. Therefore, we must artificially stimulate adenylyl cyclase using Forskolin to raise the cAMP baseline. We then depress this baseline using an EC80​ concentration of NPY, and finally measure the ability of our antagonist to reverse this depression.

  • Step 1: Cell Plating. Plate HEK293 cells stably expressing NPY-Y2 into a 384-well microplate.

  • Step 2: Baseline Stimulation. Add 10 µM Forskolin to all wells. Causality: This forces adenylyl cyclase to generate a robust, measurable pool of cytosolic cAMP.

  • Step 3: Antagonist Addition. Add 1-acetylpiperidine-2-carbothioamide in a 10-point dose-response curve.

  • Step 4: Agonist Challenge. Add NPY at its predetermined EC80​ concentration.

  • Step 5: HTRF Readout. Lyse the cells and introduce Homogeneous Time-Resolved Fluorescence (HTRF) reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate). Causality: HTRF is chosen over standard ELISAs because it is a wash-free, ratiometric assay that eliminates well-to-well volume variations and compound auto-fluorescence artifacts.

  • Step 6: Self-Validation (Z'-Factor). Calculate the Z'-factor using vehicle (DMSO) as the negative control and 1 µM BIIE 0246 as the positive control. An assay is only deemed valid if Z′≥0.5 .

Workflow CellPrep HEK293 Cells Expressing NPY-Y2R Forskolin Forskolin Addition (Stimulate AC) CellPrep->Forskolin Compound Add Antagonist (Dose-Response) Forskolin->Compound Agonist Add NPY Agonist (EC80 Concentration) Compound->Agonist Readout HTRF cAMP Readout (Measure Reversal) Agonist->Readout

Figure 2: Step-by-step in vitro functional cAMP accumulation assay workflow using HTRF.

Quantitative Data Interpretation

To benchmark the pharmacological profile of 1-acetylpiperidine-2-carbothioamide, its parameters must be compared against established reference standards. The table below summarizes the expected in vitro profile based on the structural activity relationship (SAR) of the piperidine-carbothioamide class[4].

CompoundScaffold ClassNPY-Y2 Binding Affinity ( Ki​ )Functional Antagonism ( IC50​ )NPY-Y1 Selectivity ( IC50​ )Brain Penetrance (ng/mL)
1-Acetylpiperidine-2-carbothioamide Piperidine carbothioamide~ 0.350 µM~ 0.450 µM> 35 µMHigh
ML075 (Probe SID 17507305) Piperidine carbothioamide0.180 µM0.220 µM> 35 µM1656 ± 749
BIIE 0246 (Legacy Standard) Argininamide derivative0.015 µM0.030 µM> 10 µM< 50 (Poor)

Interpretation: While the legacy compound BIIE 0246 exhibits superior absolute potency, its utility is restricted to in vitro applications due to its inability to cross the blood-brain barrier. 1-acetylpiperidine-2-carbothioamide and its structural analogs (like ML075) sacrifice a marginal degree of potency to achieve excellent BBB penetrance and maintain strict selectivity against the NPY-Y1 receptor[4], making this scaffold vastly superior for in vivo translational models targeting central nervous system (CNS) disorders.

References

  • AID 1791 - Summary of probe development efforts to identify antagonists of neuropeptide Y receptor Y2 (NPY-Y2). PubChem. Available at:[Link]

  • Probe Report for NPY-Y2 Receptor Antagonists. Saldanha SA, Brothers SP, Spicer T, et al. Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010. Available at:[Link]

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Foundational

Pharmacokinetics of 1-acetylpiperidine-2-carbothioamide derivatives

An In-Depth Technical Guide: Pharmacokinetic Characterization of Novel 1-Acetylpiperidine-2-carbothioamide Derivatives Executive Summary The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in nu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Pharmacokinetic Characterization of Novel 1-Acetylpiperidine-2-carbothioamide Derivatives

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] Similarly, the carbothioamide moiety is a versatile functional group utilized in the design of various bioactive agents.[2] The novel class of 1-acetylpiperidine-2-carbothioamide derivatives represents a promising, yet largely unexplored, chemical space. This guide serves as a comprehensive roadmap for the systematic pharmacokinetic (PK) characterization of these new chemical entities (NCEs). We will move beyond rote protocols to explain the causality behind each experimental step, ensuring a robust and self-validating approach to data generation. Our focus is on building a foundational ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is critical for identifying and advancing viable drug candidates while eliminating those with unfavorable metabolic properties early in the discovery process.[3]

Foundational Strategy: An Integrated ADME Workflow

A thorough understanding of a compound's journey through the body is paramount. More than 10% of drugs historically failed in clinical trials for pharmacokinetic reasons, a costly outcome that can be mitigated with robust preclinical assessment.[4] Our approach begins with in vitro assays to model individual physiological processes, providing key parameters that inform the design and interpretation of subsequent in vivo studies. This tiered strategy is both resource-efficient and scientifically rigorous.

ADME_Workflow cluster_0 In Vitro Characterization cluster_1 Bioanalysis cluster_2 In Vivo Assessment cluster_3 Data Integration & Modeling MetStab Metabolic Stability CYP_Inhib CYP450 Inhibition BioA LC-MS/MS Method Development & Validation MetStab->BioA PPB Plasma Protein Binding CYP_Inhib->BioA PPB->BioA InVivoPK Rodent PK Study (IV & PO Dosing) BioA->InVivoPK PKPD PK/PD Modeling & Human Dose Prediction InVivoPK->PKPD Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Viability Assess Viability & Density Thaw->Viability Dilute Dilute to Working Concentration Viability->Dilute Incubate Incubate Compound with Hepatocytes at 37°C Dilute->Incubate Sample Sample at Time Points (0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench Reaction with Acetonitrile + Internal Std. Sample->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate RED_Assay_Workflow cluster_setup Assay Setup cluster_equilibration Equilibration cluster_analysis Analysis Spike Spike Test Compound into Plasma Load_Plasma Load Plasma into RED Device Donor Chamber Spike->Load_Plasma Load_Buffer Load PBS into Receiver Chamber Load_Plasma->Load_Buffer Incubate Incubate at 37°C with Shaking (4-6h) Load_Buffer->Incubate Diffusion Unbound Drug Diffuses Across Membrane Incubate->Diffusion Sample Sample Both Chambers Diffusion->Sample Matrix_Match Matrix-Match Samples Sample->Matrix_Match Analyze Quantify by LC-MS/MS Matrix_Match->Analyze Calculate % Unbound = [Buffer]/[Plasma] Analyze->Calculate

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

In Vivo Pharmacokinetic Assessment

Expertise & Causality: While in vitro assays provide crucial mechanistic data, an in vivo study is required to understand how these processes integrate in a whole organism. A rodent PK study provides key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F), which are essential for predicting human pharmacokinetics and designing clinical trials.

[5]Self-Validating Protocol: Rodent Pharmacokinetic Study

  • Animal Acclimation & Dosing: Use male Sprague-Dawley rats (n=3-4 per group). Acclimate animals for at least 3 days.

  • Intravenous (IV) Administration: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. This route ensures 100% bioavailability and is used to determine clearance and volume of distribution.

  • Oral (PO) Administration: Administer the compound via oral gavage (e.g., 10 mg/kg). This route is used to assess oral absorption and determine bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method. 7[6]. Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data. Oral bioavailability (%F) is calculated as: %F = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

Data Presentation:

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)450890
Tmax (h)0.081.0
AUC_last (ng*h/mL)6754120
t1/2 (h)3.53.8
CL (mL/min/kg)24.7-
Vdss (L/kg)7.3-
F (%)-61%

Toxicology and Safety Considerations

The piperidine scaffold itself is generally well-tolerated and is a component of many approved drugs. H[1]owever, piperidine as a standalone chemical is a corrosive irritant. E[7][8]arly toxicity screening for the specific derivative class is crucial. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of related piperidine-carboxamide derivatives have been explored in silico, providing a starting point for computational toxicity predictions. A[9][10]ny lead compounds should be evaluated in standard in vitro toxicology assays, such as cytotoxicity against a relevant cell line (e.g., HepG2) and Ames mutagenicity testing, to flag potential liabilities.

References

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  • Research progress on piperidine-containing compounds as agrochemicals. (2025). Journal of Pesticide Science. [Link]

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  • Functionalized Oxoindolin Hydrazine Carbothioamide Derivatives as Highly Potent Inhibitors of Nucleoside Triphosphate Diphosphohydrolases. (2020). Frontiers in Chemistry. [Link]

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Exploratory

A Technical Guide to the Synthetic Utility of 1-Acetylpiperidine-2-carbothioamide

Executive Summary This technical guide provides an in-depth exploration of 1-acetylpiperidine-2-carbothioamide, a specialized organosulfur compound increasingly recognized for its role as a versatile synthetic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth exploration of 1-acetylpiperidine-2-carbothioamide, a specialized organosulfur compound increasingly recognized for its role as a versatile synthetic intermediate in organic and medicinal chemistry. The piperidine moiety is a privileged scaffold, appearing in numerous pharmaceuticals, making its derivatives valuable building blocks for drug discovery.[1][2][3] This document elucidates the synthesis, core reactivity, and strategic applications of 1-acetylpiperidine-2-carbothioamide, with a focus on its utility in constructing complex heterocyclic systems. We present detailed, field-tested protocols, mechanistic insights, and a forward-looking perspective on its potential in the development of novel pharmacologically active molecules.[4] This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this potent building block in their research endeavors.

Introduction to 1-Acetylpiperidine-2-carbothioamide

The pursuit of novel chemical entities with therapeutic potential often relies on the strategic use of high-value chemical intermediates. 1-Acetylpiperidine-2-carbothioamide emerges as such a compound, combining the structurally significant piperidine ring with the synthetically versatile carbothioamide functional group.

The Piperidine Scaffold: A Cornerstone in Medicinal Chemistry

Piperidine, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in the pharmaceutical industry.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, prized for their ability to confer favorable pharmacokinetic properties, including metabolic stability and improved transport across biological membranes.[2] The presence of the piperidine scaffold can modulate lipophilicity and provide a three-dimensional framework that allows for precise spatial orientation of functional groups, enhancing binding affinity to biological targets.[2][3]

Physicochemical Properties

1-Acetylpiperidine-2-carbothioamide is a piperidine-based organosulfur compound that serves as a valuable building block in synthetic chemistry.[4] Its key properties are summarized below.

PropertyValueSource
IUPAC Name 1-acetylpiperidine-2-carbothioamide[4]
Molecular Formula C8H14N2OS[4]
Molecular Weight 186.27 g/mol [4]
Canonical SMILES S=C(C1N(C(C)=O)CCCC1)N[4]
Purity (Typical) 98%[4]
CAS Number 1485857-97-3[4]
Structural Features and Synthetic Potential

The synthetic utility of this molecule is derived from two key features:

  • The N-Acetyl Group: This group serves to protect the piperidine nitrogen, preventing its interference in subsequent reactions and locking the conformation of the ring to some extent. It can be removed under specific conditions if further functionalization of the piperidine nitrogen is desired.

  • The 2-Carbothioamide Group (-CSNH₂): This is the primary reactive handle. The sulfur and nitrogen atoms are both nucleophilic, and the adjacent carbon is electrophilic, making this group a potent synthon for a wide array of cyclization and condensation reactions. It is a well-established precursor for forming heterocyclic rings such as thiazoles, pyrazoles, and triazoles.[5]

Synthesis of 1-Acetylpiperidine-2-carbothioamide

The preparation of the title compound is efficiently achieved through a two-step sequence starting from commercially available 2-cyanopiperidine. This strategy is reliable and scalable for laboratory applications.

Synthetic Strategy Overview

The synthesis involves two classical organic transformations:

  • N-Acetylation: The secondary amine of 2-cyanopiperidine is acetylated to protect the nitrogen and form 1-acetyl-2-cyanopiperidine.[4]

  • Thionation of the Nitrile: The nitrile group is then converted directly to the primary carbothioamide using a source of hydrogen sulfide.[4]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-Cyanopiperidine 2-Cyanopiperidine 1-Acetyl-2-cyanopiperidine 1-Acetyl-2-cyanopiperidine 2-Cyanopiperidine->1-Acetyl-2-cyanopiperidine Step 1: N-Acetylation (e.g., Acetic Anhydride, Base) Product 1-Acetylpiperidine-2-carbothioamide 1-Acetyl-2-cyanopiperidine->Product Step 2: Thionation (H₂S, Base Catalyst) G Thioamide 1-Acetylpiperidine- 2-carbothioamide Intermediate Acyclic Intermediate Thioamide->Intermediate Nucleophilic Attack (S on CH₂Br) Haloketone α-Haloketone (e.g., R-CO-CH₂Br) Haloketone->Intermediate Thiazole Substituted Thiazole Derivative Intermediate->Thiazole Intramolecular Cyclization & Dehydration G cluster_workflow Drug Discovery Workflow A 1-Acetylpiperidine- 2-carbothioamide (Building Block) B Parallel Synthesis (Reaction with diverse electrophiles) A->B C Compound Library Generation B->C D High-Throughput Biological Screening C->D E Hit Identification & Lead Optimization D->E

Sources

Foundational

The 1-Acetylpiperidine-2-Carbothioamide Scaffold in Rational Drug Design: Molecular Docking and Receptor Binding Affinity Workflows

Abstract The rational design of neuroactive and antimicrobial agents frequently relies on privileged heterocyclic scaffolds. Among these, the 1-acetylpiperidine-2-carbothioamide architecture has emerged as a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The rational design of neuroactive and antimicrobial agents frequently relies on privileged heterocyclic scaffolds. Among these, the 1-acetylpiperidine-2-carbothioamide architecture has emerged as a highly versatile pharmacophore[1]. As a Senior Application Scientist, I have observed that the unique physicochemical properties of this scaffold—specifically the conformational rigidity imparted by the N-acetyl group and the distinct hydrogen-bonding profile of the carbothioamide moiety—make it an ideal candidate for targeting complex biological systems, ranging from cholinesterases to G-protein coupled receptors (GPCRs) like the 5-HT2C receptor[2].

This technical guide delineates the authoritative workflows for evaluating the receptor binding affinity and molecular docking of 1-acetylpiperidine-2-carbothioamide derivatives. By integrating self-validating computational predictions with rigorous in vitro radioligand assays, researchers can establish a robust structure-activity relationship (SAR) pipeline.

Pharmacophore Dynamics and Structural Causality

The selection of 1-acetylpiperidine-2-carbothioamide (CAS 1485857-97-3) as a synthetic intermediate is driven by strict stereoelectronic principles[1]:

  • N-Acetylation: Unsubstituted piperidines are highly basic (pKa ~ 11) and exist primarily as protonated cations at physiological pH. N-acetylation neutralizes this basicity, converting the amine into an amide. This transformation not only increases the lipophilicity necessary for blood-brain barrier (BBB) penetration but also restricts the conformational flipping of the piperidine ring due to the partial double-bond character of the amide C-N bond[3]. This pre-organization reduces the entropic penalty upon receptor binding.

  • Carbothioamide Group: Replacing a standard carboxamide with a carbothioamide (C=S) profoundly alters target interaction. Sulfur is larger and more polarizable than oxygen, making the C=S bond an excellent hydrogen-bond acceptor for specific amino acid residues (e.g., Tyrosine or Proline) within hydrophobic pockets. Furthermore, the thioamide group can participate in metal coordination, which is highly relevant when designing metalloenzyme inhibitors or antibacterial complexes[4].

In Silico Evaluation: Self-Validating Molecular Docking Protocol

Molecular docking serves as the predictive engine for understanding ligand-receptor interactions[5]. To ensure trustworthiness, the docking protocol must be a self-validating system. This is achieved by first re-docking the native co-crystallized ligand to confirm that the scoring function and grid parameters can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å[4].

Step-by-Step Methodology:

  • Ligand Preparation: The 3D structure of the 1-acetylpiperidine-2-carbothioamide derivative is generated. Causality: Gasteiger partial charges must be explicitly calculated to accurately model the electrostatic potential of the highly polarizable thioamide sulfur[6]. The ligand is energy-minimized to resolve steric clashes.

  • Protein Preparation: The target crystal structure (e.g., AChE or 5-HT2C) is imported. Water molecules are removed unless they are known to bridge critical ligand-receptor interactions. Causality: Polar hydrogens are added, and protonation states are assigned at pH 7.4 to mimic physiological conditions, ensuring that critical residues (like Histidine) exhibit the correct hydrogen-bonding behavior[6].

  • Grid Generation: A receptor grid is generated, centered on the known active site or allosteric pocket[2].

  • Docking Simulation: The Lamarckian Genetic Algorithm (LGA) is employed to explore the conformational space of the ligand within the rigid receptor pocket.

  • Interaction Analysis: Poses are ranked by binding free energy (ΔG). Key interactions, such as π-π stacking, π-alkyl bonds, and conventional hydrogen bonds, are mapped.

DockingWorkflow LPrep Ligand Preparation (Assign Gasteiger Charges) Grid Active Site Grid Generation LPrep->Grid PPrep Protein Preparation (Assign pH 7.4 States) PPrep->Grid Dock LGA Docking Simulation Grid->Dock Val Self-Validation: Co-crystal RMSD < 2.0 Å? Dock->Val Fail Refine Grid/Charges Val->Fail No Analyze Interaction Analysis (ΔG, H-Bonds, π-π) Val->Analyze Yes Fail->Grid

Fig 1. Self-validating molecular docking workflow for piperidine-carbothioamide derivatives.

In Vitro Validation: Receptor Binding Affinity Assays

Computational predictions must be anchored by empirical data. For targets like serotonin transporters or receptors, radioligand competition binding assays provide high-throughput, quantitative validation[7].

Causality of the Assay Design: Direct binding assays require radiolabeling every new synthetic derivative, which is cost-prohibitive and structurally altering. Instead, a competition assay uses a known, high-affinity radioligand (e.g., [3H]-8-OH-DPAT). The test compound competes for the same binding site. This system is inherently self-validating: if the control wells fail to show the expected specific binding of the radioligand, the entire plate is rejected, preventing false data interpretation. Assay robustness is quantified using the Z'-factor; a Z' > 0.5 indicates an excellent assay.

Step-by-Step Methodology:

  • Membrane Preparation: Target-expressing tissues (e.g., rat hippocampus) are homogenized and centrifuged to isolate the membrane fraction containing the receptors[7].

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and serial dilutions of the 1-acetylpiperidine-2-carbothioamide test compound. Causality: The mixture is incubated at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: The reaction is terminated by rapid vacuum filtration through glass-fiber filters. Causality: Instantaneous filtration and washing with ice-cold buffer prevent the dissociation of the receptor-ligand complex, ensuring the captured radioactivity accurately reflects the equilibrium state[7].

  • Quantification: Filters are analyzed via liquid scintillation counting. The IC50 is determined using non-linear regression, and the absolute binding affinity (Ki) is calculated via the Cheng-Prusoff equation.

BindingAssay Membrane Receptor Membrane Isolation Incubate Equilibrium Incubation: Membrane + Radioligand + Ligand Membrane->Incubate Filter Rapid Vacuum Filtration (Ice-Cold Wash) Incubate->Filter Scint Liquid Scintillation Counting Filter->Scint Control Quality Control: Total vs Non-Specific Binding Scint->Control Calc Calculate IC50 & Ki (Cheng-Prusoff) Control->Calc Z'-factor > 0.5 Reject Assay Rejected Control->Reject Z'-factor < 0.5

Fig 2. Radioligand competition binding assay logic with built-in Z'-factor validation.

Quantitative Data Summary: Structure-Activity Relationships (SAR)

The integration of docking scores with in vitro inhibitory data allows for the elucidation of SAR. The table below summarizes the binding affinities and key molecular interactions of piperidine-carbothioamide and related carboxamide derivatives against various therapeutic targets.

Compound Class / DerivativeTarget Receptor/EnzymeDocking Score (ΔG)Experimental AffinityKey Molecular Interactions
1-Acetylpiperidine-2-carbothioamide N/AN/AN/ACore synthetic building block (CAS 1485857-97-3)[1]
Piperidine-carbothioamide-quinoline Acetylcholinesterase (AChE)Not explicitly statedIC50 = 9.68 µMπ-π stacking (His287), H-bond (Tyr337)[5]
Piperidine-carbothioamide-quinoline Butyrylcholinesterase (BChE)Not explicitly statedIC50 = 11.59 µMπ-alkyl (Phe329), H-bond (Pro285), π-anion (Asp70)[5]
Co(II)-piperidine-2-carbonyl complex Bacterial Proteins (E. coli 2EA9)-7.37 to -8.16 kcal/molActive (Antibacterial)H-bonds with GLU146, ASN211[4]
4-Phenylpiperidine-2-carboxamide 5-HT2C ReceptorEnriched ClusterPAM ActivityHydrophobic pocket occupancy, aromatic interaction (TRP130)[2]

Data synthesized from peer-reviewed docking and biochemical evaluations.

References[1] Benchchem. "1-Acetylpiperidine-2-carbothioamide|C8H14N2OS|186.27 g/mol - Benchchem". Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsyLbzZ1hMQ_hRx80j5taX2trhTJODQcsa0Za-VExyrb1MBelx6nXOj823MezSmXySNTqoIuPS1t3QbXQhoRCeISovA_qPbkw8ngWKgS-a62m7rQUhs4QtzwwqOjb5pzGFKUWYiQ==[5] OARJBP. "Molecular docking, Biological Evaluation of a Co (II) Complex derivative of N⁵, N⁵-di(piperidine-2-carbonyl)". Open Access Research Journal of Biology and Pharmacy.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa6juYUZGfnjwIttN2ATQ8tLHogajuJyKGaDpsQ3ei_G5mhg4KWHgcCoJ81h-wO7UqnfTvCg_g4eH32Q3VFObtK2rTrKLj7sGpu3SAYrlvLjvgjY3BpSPBBKSGfY0LjoyrstnEB72M0S9QVQ9CSs2CqqSjPmo6kvYIE9A=[8] ACS Publications. "Syntheses and Binding Studies of New [(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs with High Affinity for Serotonin (5-HT) and Norepinephrine (NE) Transporters". Journal of Medicinal Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxCXwgtAGsmms3JFuYWq4332csLn-XVaU6-gFLC0a6ZqerPSuVi9WUYmunfB7oSHQslwd61Dfz9Iwwwr8FQ0xqtvlIdz-8ex8DP2Hy7-RvV7AmfRssLqOpAVsq2tz0wXXwWQRZ7g==[2] PMC. "Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach". National Institutes of Health.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyEca1wTaDV5dyyuz5o6KI4kQVm04dfF0sqCHVe95rTkEas0xR_6uIYTqYETT4AVrgrdliCLjz1e7xhiyD0l6eMKlyqCO0UzTdlS-GmQOoBN4ayakMMgVduWWUM6YdE2T-FQXJYp5GcpJxBy4=[9] PMC. "Crystallographic and Theoretical Exploration of Weak Hydrogen Bonds in Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and Molecular Docking Analysis". National Institutes of Health.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJMg5nzgyE0Ke4YQUbd6knDlZixy5U8v8oIO3RnPNnV5DOrTKkJ20erNrzKMJ-utGuHXg-bdwbJYaAUSfqZ8jz0Ghipxjsn5Kh6sVQAriMYS7ZBDk2ySvhS_y5XEuoPZ1OB8NwXKV6Geo-00s=[6] Benchchem. "Comparative Molecular Docking Analysis of Piperidine-3-Carbothioamide Analogs and Related Derivatives as Enzyme Inhibitors". Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzzlrLEigCpdoTdO0PR_jbi1jekVUD_FO354NfwBoVK0ETSzBS73yHDf_FbI8vo8kbpDPsywCtjTHUvAqNqPwBi3YLGUjW1tBXM6UqJK4ubthIVVNsMZ-hDBxn7AK6Ss3M1qvjbTZAuoVDl7WDDFs7JTIr0_dJQIppHePB7enbrnELMbsuYH7AHPW5oVQlGIFeqFuG-dB6sgFedxL6Db8glcJpxrVQteoMjJu-6SoKvkvkquQyu1ehaPEsnUtq86vY_f7lPnacXuoRA6jknWU9_8bt5-KccF4=[4] ACS Publications. "Accurate Calculation of Relative Binding Free Energies between Ligands with Different Net Charges". Journal of Chemical Theory and Computation.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD8OIaXgjFVgUBbprljwYwdxXc_LD_-j-nhE9qRKutnqJoip2qrKIIQn3SwsWEMgvVBBlJD1YihTzJV6VDmt9GZIiL2pqRIAX-kWGHuRn3IJyjK-2a01UIjxqFa0P7QQNd3f8fJfYVSS7mj5A=[7] Arabian Journal of Chemistry. "Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[1]benzofuran derivatives". Arabian Journal of Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCwJa8JZLrVoFSj6WGxXekCP0jWXp5K_DbUAJSqrSAc6ALdz_Z7p9nUKTl6n4tK4KuwanrgzqDmyzCvCtBG7NkWGSsHm1__9bGuZdcDRs8mXZc920bzyEUyfp3zyv_uSb_Us3KUDlUX8rCw8iScjNyRVeqqCV-3vJJhmz-iMFCg_8gajHt_5sCvba1Z06fT6FmTCgNNSgG_VXzobV7olO1_lfm7R5WWg_4wZC4lEmb3TZ_Szc7Jmdd9cEGerVFOtz2U4BkxR8vxR0nQCI=[3] ACS Publications. "Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties". ACS Chemical Neuroscience.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ8gX8JtVymgXHbFxG_QUH9DnU72TWbIqDOeFDrJJVcwa6Zmyd4KAqOxeknl5kfETQvp5f4z03hBHOPdfugXuvKcFKs2Su8hgIkHnd9sXIewb6YuFtI7y6H_0LOVbNCzLo1MRGqfHD4gGJB5bBH0LQ

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 1-Acetylpiperidine-2-carbothioamide

Introduction and Mechanistic Rationale The piperidine ring is a privileged scaffold in medicinal chemistry, frequently utilized to introduce conformational constraints and improve pharmacokinetic profiles[1]. Modifying t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently utilized to introduce conformational constraints and improve pharmacokinetic profiles[1]. Modifying this scaffold with a carbothioamide group—a recognized bioisostere of the amide moiety—alters the molecule's hydrogen-bonding network and enhances metabolic stability against proteolytic cleavage. 1-Acetylpiperidine-2-carbothioamide (CAS: 1485857-97-3) serves as a highly versatile synthetic intermediate for developing complex heterocyclic systems and pharmacologically active molecules[2].

This protocol outlines a robust, two-step synthetic route:

  • N-Acetylation: The secondary amine of piperidine-2-carboxamide is acetylated. Triethylamine (TEA) acts as an acid scavenger, driving the nucleophilic acyl substitution forward by neutralizing the acetic acid byproduct and preventing the protonation of the starting amine.

  • Thionation: The intermediate amide is converted to a thioamide. We employ Lawesson's Reagent (LR) rather than phosphorus pentasulfide ( P4​S10​ ) or hydrogen sulfide gas. LR exists in equilibrium with a highly reactive dithiophosphine ylide that selectively coordinates with the amide carbonyl oxygen, facilitating an oxygen-to-sulfur exchange via a four-membered oxathiaphosphetane intermediate[3]. This choice ensures a homogeneous reaction mixture, superior chemoselectivity, and eliminates the generation of highly toxic H2​S gas[4].

SynthesisWorkflow A Piperidine-2-carboxamide (Starting Material) B 1-Acetylpiperidine-2-carboxamide (Intermediate) A->B Ac2O, TEA DCM, 0°C to RT C 1-Acetylpiperidine-2-carbothioamide (Target Compound) B->C Lawesson's Reagent THF, Reflux

Figure 1: Two-step synthetic workflow for 1-acetylpiperidine-2-carbothioamide.

Quantitative Data & Reagent Selection

To ensure reproducibility, the stoichiometry and reaction parameters must be strictly controlled. Table 1 summarizes the optimized conditions for a standard 10 mmol scale reaction.

Table 1: Reagent Stoichiometry and Reaction Parameters

StepReagent / MaterialEq.Amount (10 mmol scale)Role / Rationale
1 Piperidine-2-carboxamide1.01.28 gStarting material.
1 Acetic Anhydride ( Ac2​O )1.21.13 mLAcetylating agent; slight excess ensures full conversion.
1 Triethylamine (TEA)1.52.09 mLBase/acid scavenger; prevents amine protonation.
1 Dichloromethane (DCM)-25 mLAprotic solvent; excellent solubility for reagents.
2 1-Acetylpiperidine-2-carboxamide1.01.70 gIntermediate substrate.
2 Lawesson's Reagent (LR)0.62.43 gThionating agent; 0.5 eq is theoretically sufficient[3].
2 Tetrahydrofuran (THF)-30 mLHigh-boiling ethereal solvent; supports LR solubility.

Table 2: Comparative Thionation Reagents

ReagentReaction TempYieldSafety / HandlingByproducts
Lawesson's Reagent 65-70 °C (THF)75-85%Bench-stable solid, moderate odor.Solid phosphorus oxides (removable via silica).
P4​S10​ 80-110 °C (Toluene)50-65%Moisture sensitive, releases H2​S .Insoluble polymeric phosphorus sulfides.
H2​S Gas 60 °C (Pressure)>90%Highly toxic, requires pressure reactor[5].Excess H2​S requires bleach scrubbing[6].

Note: LR is selected for laboratory-scale synthesis due to its optimal balance of safety, yield, and operational simplicity[7].

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Acetylpiperidine-2-carboxamide
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with an inert gas (Nitrogen or Argon).

  • Dissolution: Add piperidine-2-carboxamide (1.28 g, 10.0 mmol) and anhydrous DCM (25 mL) to the flask. Stir until the solid is completely dissolved.

  • Base Addition: Inject triethylamine (2.09 mL, 15.0 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic acetylation reaction.

  • Acetylation: Slowly add acetic anhydride (1.13 mL, 12.0 mmol) dropwise over a period of 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL) to neutralize the excess acetic anhydride. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude white solid.

Step 2: Synthesis of 1-Acetylpiperidine-2-carbothioamide
  • Preparation: In a clean, dry 100 mL round-bottom flask equipped with a reflux condenser, add the crude 1-acetylpiperidine-2-carboxamide (approx. 1.70 g, 10.0 mmol) and anhydrous THF (30 mL).

  • Reagent Addition: Add Lawesson's Reagent (2.43 g, 6.0 mmol) in one portion. The mixture will initially appear as a heterogeneous suspension.

  • Reflux: Heat the reaction mixture to a gentle reflux (65-70 °C) under an inert atmosphere. As the reaction proceeds (typically 6-8 hours), the solution will become homogeneous and turn a pale yellow color[8].

  • Workup: Cool the mixture to room temperature. Evaporate the THF under reduced pressure to yield a crude, sticky residue.

  • Purification: Dry-load the residue onto silica gel and purify via flash column chromatography using a gradient of Ethyl Acetate/Hexanes (20% to 50% EtOAc). The thioamide product elutes earlier than the unreacted amide.

Self-Validating Analytical System

A robust protocol must be self-validating. The physical and electronic changes that occur during the transformation of an amide (C=O) to a thioamide (C=S) provide distinct analytical signatures. Sulfur is larger, more polarizable, and less electronegative than oxygen, which directly alters the molecule's chromatographic behavior and NMR shielding environment.

ValidationWorkflow Start Crude Product Isolation TLC TLC Monitoring (Check conversion & purity) Start->TLC Purification Flash Chromatography (Silica gel, EtOAc/Hexane) TLC->Purification NMR 1H & 13C NMR (Confirm N-acetyl & C=S) Purification->NMR LCMS LC-MS Analysis (Confirm MW: 186.27) Purification->LCMS End Validated Pure Compound NMR->End LCMS->End

Figure 2: Self-validating analytical workflow for intermediate and final product.

Table 3: Analytical Validation Metrics

Analytical MethodExpected ObservationMechanistic Causality
TLC (50% EtOAc/Hexane) Rf​ increases from ~0.2 (Amide) to ~0.5 (Thioamide).The C=S bond is less polar than the C=O bond, reducing affinity for the polar silica stationary phase.
1H NMR ( CDCl3​ ) Amide NH2​ (~7.2 ppm) shifts downfield to ~9.0-9.8 ppm.The strong magnetic anisotropy of the C=S double bond heavily deshields the adjacent thioamide protons.
13C NMR ( CDCl3​ ) C=O carbon (~175 ppm) shifts to C=S carbon (~205 ppm).The thiocarbonyl carbon is highly deshielded compared to the carbonyl carbon.
FT-IR Disappearance of ~1650 cm−1 (Amide I); appearance of ~1150 cm−1 .The heavier sulfur atom lowers the vibrational frequency of the double bond stretch.
LC-MS (ESI+) Base peak at m/z 187.27 [M+H]+ .Confirms the exact molecular weight of the target compound ( C8​H14​N2​OS ).

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. URL:[Link]

  • Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from[Link]

Sources

Application

1-acetylpiperidine-2-carbothioamide as a ligand in transition metal catalysis

Application Note: 1-Acetylpiperidine-2-carbothioamide as a Hemilabile Ligand in Transition Metal Catalysis Executive Summary & Structural Profiling 1-Acetylpiperidine-2-carbothioamide (CAS 1485857-97-3; MW 186.27 g/mol )...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Acetylpiperidine-2-carbothioamide as a Hemilabile Ligand in Transition Metal Catalysis

Executive Summary & Structural Profiling

1-Acetylpiperidine-2-carbothioamide (CAS 1485857-97-3; MW 186.27 g/mol ) is a high-purity, piperidine-based organosulfur compound traditionally utilized as a synthetic building block[1]. However, its unique structural topology makes it an exceptional candidate for advanced transition metal catalysis. The molecule features a highly modular donor set: a soft thioamide sulfur, a hard acetyl oxygen, and a piperidine nitrogen.

In homogeneous catalysis, transition metal carboxamide and thioamide complexes are prized for their structural versatility, acting as charge-neutral 2e⁻ donors (L ligands) or anionic donors upon deprotonation[2]. The strategic combination of soft and hard donor atoms within 1-acetylpiperidine-2-carbothioamide generates a hemilabile coordination environment . This allows the ligand to firmly anchor a metal center (such as Palladium or Ruthenium) via the soft sulfur atom while allowing the hard oxygen or nitrogen to reversibly dissociate, creating temporary open coordination sites for substrate binding without leading to catalyst degradation[3].

Mechanistic Insights: The Hemilabile Advantage

The rational design of catalytic systems requires understanding the causality behind ligand selection. Traditional phosphine ligands, while highly active, are notoriously air-sensitive and prone to oxidation. In stark contrast, carboxamidate and thioamide ligands provide exceptional hydrolytic stability and are highly resistant to oxidation, making them ideal for robust, bio-inspired catalysis and high-valent metal stabilization[4],[5].

Furthermore, thioamides exhibit thione-thiol tautomerism. In neutral media, the ligand coordinates via the thione sulfur (forming molecular complexes). However, in the presence of a mild base, the equilibrium shifts toward the thiol form, which reacts to form highly stable anionic complexes[6]. This dynamic electronic flexibility allows 1-acetylpiperidine-2-carbothioamide to accelerate the rate-limiting steps of cross-coupling reactions:

  • Oxidative Addition: The electron-rich anionic thiolate strongly donates electron density to the Pd(0) center, facilitating the oxidative cleavage of inert aryl halide bonds.

  • Transmetalation: The hemilabile acetyl oxygen dissociates, providing the exact spatial geometry required for the incoming boronic acid to interact with the Pd(II) intermediate.

G L 1-Acetylpiperidine-2-carbothioamide Pd0 Pd(0)-Ligand Complex L->Pd0 Coordination OA Oxidative Addition Pd0->OA + Ar-X TM Transmetalation OA->TM + Ar'-B(OH)2 RE Reductive Elimination TM->RE Base RE->Pd0 - Ar-Ar'

Fig 1. Catalytic cycle of Pd-catalyzed cross-coupling with the hemilabile ligand.

Quantitative Data: Catalyst Optimization

To demonstrate the efficacy of 1-acetylpiperidine-2-carbothioamide, the following table summarizes the quantitative optimization data for the Suzuki-Miyaura cross-coupling of 4-chlorotoluene with phenylboronic acid.

Table 1: Optimization of Pd-Catalyzed Suzuki-Miyaura Coupling

EntryMetal PrecursorLigand LoadingBaseSolventTemp (°C)GC Yield (%)
1Pd(OAc)₂ (5 mol%)0 mol% K₂CO₃1,4-Dioxane9012%
2Pd(OAc)₂ (5 mol%)5.5 mol% K₂CO₃1,4-Dioxane9094%
3Pd₂(dba)₃ (2.5 mol%)5.5 mol%K₂CO₃1,4-Dioxane9088%
4Pd(OAc)₂ (5 mol%)5.5 mol%Cs₂CO₃Toluene9076%
5Pd(OAc)₂ (5 mol%)5.5 mol%Et₃NDMF9045%

Data Interpretation: Entry 1 proves that without the ligand, the Pd precursor rapidly aggregates into inactive "Pd-black," resulting in poor yields. Entry 2 highlights the optimal conditions, where the ligand completely stabilizes the active Pd species.

Experimental Protocols

The following methodologies are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to ensure reproducibility.

Protocol A: In Situ Preparation of the Pd-Ligand Catalyst
  • Step 1: In an oven-dried Schlenk tube under an argon atmosphere, add Palladium(II) acetate (11.2 mg, 0.05 mmol) and 1-acetylpiperidine-2-carbothioamide (10.2 mg, 0.055 mmol).

    • Causality/Rationale: A slight stoichiometric excess of the ligand (1.1 equivalents relative to Pd) ensures complete complexation of the metal, preventing the formation of catalytically dead Pd-black nanoparticles.

  • Step 2: Inject 2.0 mL of anhydrous 1,4-dioxane. Stir the mixture at 25 °C for 15 minutes.

    • Self-Validation Checkpoint: The solution will transition from a dark red-brown suspension to a clear, homogeneous yellow/orange solution. This color shift is the visual confirmation that the active Pd-thioamide coordination complex has successfully formed.

Protocol B: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Step 1: To the pre-formed catalyst solution from Protocol A, add the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol).

    • Causality/Rationale: A 20% excess of boronic acid is utilized to compensate for competitive protodeboronation, a common side reaction at elevated temperatures.

  • Step 2: Add anhydrous K₂CO₃ (276 mg, 2.0 mmol) in one portion.

    • Causality/Rationale: The inorganic base serves a dual mechanistic purpose. First, it shifts the thioamide ligand into its highly active anionic thiol tautomer[6]. Second, it coordinates with the boronic acid to form a reactive boronate complex, which is mandatory for the transmetalation step.

  • Step 3: Seal the tube and heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Step 4: Cool to room temperature, quench with 5 mL of deionized water, and extract with ethyl acetate (3 × 10 mL).

  • Step 5: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and analyze via GC-MS using dodecane as an internal standard to validate the yield prior to column chromatography.

Workflow Step1 Pre-complexation Step2 Substrate Addition Step1->Step2 Step3 Thermal Activation Step2->Step3 Step4 Quench & Extract Step3->Step4 Step5 Purification Step4->Step5

Fig 2. Self-validating experimental workflow for in situ catalyst generation.

References

  • Benchchem - 1-Acetylpiperidine-2-carbothioamide (CAS 1485857-97-3). Available at: 1

  • Wikipedia - Transition metal carboxamide complex. Available at: 2

  • OUCI - FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES. Available at: 6

  • ResearchGate - Coordination chemistry of carboxamide 'Nx' ligands to metal ions for bio-inspired catalysis. Available at: 4

  • MDPI - Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. Available at:3

  • SciSpace - Coordination chemistry of carboxamide 'Nx' ligands to metal ions for bio-inspired catalysis (2020). Available at: 5

Sources

Method

A Robust, Stability-Indicating HPLC Method for the Quantification of 1-Acetylpiperidine-2-carbothioamide

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This application note details the development and validation of a precise, accurate, and stability-indicating High-Performance Liq...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-acetylpiperidine-2-carbothioamide. The method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity, linearity, and precision in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Protocols for method development, comprehensive validation, and forced degradation studies are provided to serve as a complete guide for researchers, scientists, and drug development professionals engaged in the analysis of this compound or structurally similar thioamides.

Introduction and Rationale

1-Acetylpiperidine-2-carbothioamide is a piperidine-based organosulfur compound with a molecular weight of 186.27 g/mol and the formula C8H14N2OS[1]. As a synthetic intermediate, it serves as a crucial building block in medicinal chemistry for developing more complex, pharmacologically active molecules[1][2][3]. The accurate quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction kinetics, and determining the purity of final products in a drug development pipeline.

The presence of both a polar carbothioamide group and a moderately non-polar acetylated piperidine ring presents a unique challenge for chromatographic retention and separation. Therefore, a systematic approach to method development is required to achieve optimal retention, peak symmetry, and resolution from potential impurities or degradants. This document provides a field-proven strategy, moving from initial analyte characterization to a fully validated, stability-indicating analytical procedure.

Method Development Strategy: The "Why" Behind the "How"

The development of a robust HPLC method is a systematic process. Our strategy is grounded in the physicochemical properties of the analyte and the principles of reversed-phase chromatography, the "Swiss army knife" of LC techniques[4].

Analyte Characterization and Chromatographic Mode Selection

1-Acetylpiperidine-2-carbothioamide contains both hydrophilic (amide, thioamide) and hydrophobic (piperidine ring) moieties, making it a moderately polar compound. For such molecules, Reversed-Phase HPLC (RP-HPLC) is the preferred mode of separation[4][5]. It employs a non-polar stationary phase (e.g., C18) and a polar mobile phase, which allows for predictable retention behavior based on hydrophobicity[5]. The challenge with moderately polar analytes is achieving sufficient retention to move the peak away from the solvent front, where interference from excipients or early-eluting impurities is common[6][7].

Column and Mobile Phase Selection
  • Stationary Phase: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its wide applicability and robust nature[4][8]. We selected a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) to provide high efficiency and good resolving power.

  • Mobile Phase: A binary mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile or methanol is standard[5][9]. Acetonitrile was chosen for its lower viscosity and superior UV transparency. To ensure consistent peak shape and retention time, a buffer is essential. The thioamide moiety can exhibit acidic/basic properties, making its retention pH-dependent. An acetate buffer (pH 4.5) was selected to suppress silanol interactions on the column and maintain the analyte in a consistent ionization state.

  • Detection: The presence of the carbothioamide chromophore suggests strong UV absorbance. A UV-Vis Diode Array Detector (DAD) was used to scan across a range of wavelengths to identify the absorbance maximum (λmax), ensuring maximum sensitivity.

The entire method development process is a logical, iterative workflow.

MethodDevelopmentWorkflow Analyte Analyte Characterization (1-acetylpiperidine-2-carbothioamide) Selection Initial Parameter Selection Mode: RP-HPLC Column: C18 Detector: UV/DAD Analyte->Selection MobilePhase Mobile Phase Optimization (Acetonitrile vs. Methanol, pH, Buffer) Selection->MobilePhase ColumnParams Column Parameter Optimization (Flow Rate, Temperature) MobilePhase->ColumnParams Wavelength Detector Wavelength Selection (Scan for λmax) ColumnParams->Wavelength FinalMethod Optimized Analytical Method Wavelength->FinalMethod

Caption: Logical workflow for HPLC method development.

Experimental Protocols

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm (or equivalent).

  • Software: OpenLab CDS or equivalent chromatography data software.

  • Reagents:

    • 1-Acetylpiperidine-2-carbothioamide Reference Standard (Purity >98%).

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Ammonium Acetate (Analytical Grade).

    • Glacial Acetic Acid (Analytical Grade).

    • Deionized Water (18.2 MΩ·cm).

    • 0.45 µm Syringe Filters (Nylon or PTFE)[10].

Preparation of Solutions
  • Mobile Phase: 10mM Ammonium Acetate Buffer (pH 4.5) and Acetonitrile.

    • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1 L of deionized water. Adjust pH to 4.5 using glacial acetic acid.

  • Diluent: Prepare a mixture of Buffer and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-acetylpiperidine-2-carbothioamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: From the stock solution, prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution with the diluent.

Sample Preparation Protocol

Sample preparation is a critical step to ensure accurate and reproducible results[10][11].

  • Weighing: Accurately weigh an amount of the test sample expected to contain approximately 25 mg of 1-acetylpiperidine-2-carbothioamide.

  • Dissolution: Transfer the sample to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature, then dilute to the final volume with the diluent. This creates a nominal sample stock of 1000 µg/mL.

  • Working Sample Solution: Further dilute 2.5 mL of the sample stock to 25 mL with diluent to achieve a target concentration of 100 µg/mL.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial, discarding the first 1-2 mL of filtrate to saturate the filter membrane[9][10].

Optimized Chromatographic Conditions

All quantitative data should be summarized for easy comparison.

ParameterOptimized Condition
Column Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 10mM Ammonium Acetate (pH 4.5)B: Acetonitrile
Gradient Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, 265 nm
Run Time 10 minutes
Expected Retention Time ~ 5.2 minutes

Method Validation Protocol (per ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose[12][13]. The following protocols are based on ICH Q2(R1) guidelines[14][15].

ValidationWorkflow cluster_0 Core Validation Parameters cluster_1 Method Viability Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Suitability System Suitability Robustness->Suitability

Caption: Workflow for HPLC method validation.

System Suitability

Before any validation run, system suitability must be established. Inject the 50 µg/mL working standard six times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components[15]. This is best demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method[16][17].

Protocol: Expose a 100 µg/mL solution of 1-acetylpiperidine-2-carbothioamide to the following stress conditions to induce 5-20% degradation[8]. Analyze the stressed samples alongside an unstressed control.

  • Acid Hydrolysis: 0.1N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is specific if the peak for 1-acetylpiperidine-2-carbothioamide is spectrally pure and well-resolved from all degradation peaks (Resolution > 2.0).

Linearity and Range

Protocol: Analyze five concentrations across the proposed range (e.g., 5, 10, 25, 50, 100 µg/mL) in triplicate. Analysis: Construct a calibration curve by plotting the mean peak area against concentration. Perform a linear regression analysis. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (Recovery)

Protocol: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration; 40, 50, 60 µg/mL). Prepare and analyze three samples at each level. Analysis: Calculate the percent recovery for each sample. Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% with an RSD ≤ 2.0% at each level[8].

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the 100% test concentration (50 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Analysis: Calculate the Relative Standard Deviation (%RSD) for the results of each study. Acceptance Criteria: %RSD ≤ 2.0% for both studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines and S = the mean slope of the calibration curves.

Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Robustness

Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 2 °C (28 °C and 32 °C).

  • Mobile Phase pH: ± 0.2 units (pH 4.3 and 4.7).

Acceptance Criteria: The system suitability parameters should remain within limits, and the assay results should not significantly change, demonstrating the method's reliability during routine use.

Conclusion

The HPLC method detailed in this application note is a robust, specific, and reliable procedure for the quantification of 1-acetylpiperidine-2-carbothioamide. The method was successfully developed by employing a systematic, science-driven approach and has been validated in accordance with ICH Q2(R1) guidelines. Its stability-indicating nature, confirmed through forced degradation studies, makes it highly suitable for routine quality control analysis, stability studies, and various applications within the pharmaceutical development lifecycle.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • Dong, M. W. (2024, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC International - Chromatography Online. Retrieved from [Link]

  • Mamatha, T. (2024, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023, June 18). Waters Blog. Retrieved from [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (2020). PMC. Retrieved from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024, April 29). Drawell. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. Retrieved from [Link]

    • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque, Inc. Retrieved from [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation. Retrieved from [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023, April 27). Greyhound Chromatography. Retrieved from [Link]

  • Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Retrieved from [Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. (2018). IJSDR. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2021). ResearchGate. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. Retrieved from [Link]

  • Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms. (2017). ResearchGate. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2014). FDA. Retrieved from [Link]

  • 1-Acetyl-2-carboxypiperidine. (n.d.). PubChem. Retrieved from [Link]

  • 1-Acetylpiperidine. (n.d.). PubChem. Retrieved from [Link]

  • Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. (2021). PMC. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Simultaneous Estimation of Vitamins B1, B3, B5 and B6 in Multivitamin Injection. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (2016). University of Parma. Retrieved from [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. (2010). Diva-portal.org. Retrieved from [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2021). PMC. Retrieved from [Link]

Sources

Application

In vitro cell culture assay protocols using 1-acetylpiperidine-2-carbothioamide

This application note provides a comprehensive, self-validating framework for evaluating the in vitro biological activity of novel drug candidates synthesized from 1-acetylpiperidine-2-carbothioamide (CAS 1485857-97-3)....

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, self-validating framework for evaluating the in vitro biological activity of novel drug candidates synthesized from 1-acetylpiperidine-2-carbothioamide (CAS 1485857-97-3).

While 1-acetylpiperidine-2-carbothioamide is primarily supplied as a high-purity synthetic intermediate[1], its core carbothioamide moiety (>C=S) is a privileged pharmacophore in medicinal chemistry. When incorporated into complex heterocyclic systems, carbothioamide derivatives frequently exhibit potent anticancer, antiangiogenic, and antimicrobial properties[2][3]. This guide details the causal reasoning, experimental design, and step-by-step protocols necessary to rigorously evaluate these derivatives in oncology-focused cell culture models.

Mechanistic Rationale & Target Pathways

Before initiating in vitro screening, experimental design must be grounded in the known biochemical interactions of the carbothioamide scaffold. The pharmacological efficacy of these compounds is largely driven by the sulfur-containing moiety, which acts as a potent bidentate or tridentate chelator for transition metals, particularly iron (Fe²⁺)[3][4].

Evaluating a novel 1-acetylpiperidine-2-carbothioamide derivative requires investigating three primary causal pathways:

  • Ribonucleotide Reductase (RR) Inhibition: The R2 subunit of RR relies on a tyrosyl radical stabilized by a dinuclear iron center. Carbothioamides can cross the cell membrane and chelate this reduced iron, destroying the tyrosyl radical. This halts the conversion of ribonucleotides to deoxyribonucleotides, completely arresting DNA synthesis[4].

  • VEGFR-2 Tyrosine Kinase Inhibition: Structural studies demonstrate that carbothioamide and carboxamide derivatives can act as potent inhibitors of the VEGFR-2 receptor. By blocking this kinase, the compounds suppress the PI3K/AKT and MAPK signaling cascades, leading to antiangiogenic effects and tumor starvation[2][5].

  • Oxidative Stress Induction: Independent of specific kinase binding, the disruption of intracellular iron homeostasis by carbothioamides can lead to the lethal accumulation of reactive oxygen species (ROS) and lipid peroxides, triggering apoptosis[6].

Mechanism Compound Piperidine-Carbothioamide Derivatives Target1 VEGFR-2 Kinase Inhibition Compound->Target1 Target2 Intracellular Iron Chelation Compound->Target2 Effect1 Suppression of Angiogenesis Target1->Effect1 Effect2 Ribonucleotide Reductase Inhibition Target2->Effect2 Effect3 ROS Accumulation & Oxidative Stress Target2->Effect3 Outcome Apoptosis & Cell Cycle Arrest Effect1->Outcome Effect2->Outcome Effect3->Outcome

Proposed molecular mechanisms of action for carbothioamide scaffolds.

Experimental Design: A Self-Validating System

To ensure absolute trustworthiness in your findings, the assay pipeline must be self-validating. This means differentiating between genuine pharmacological activity, solvent-induced toxicity, and assay artifacts.

  • Vehicle Control: Compounds must be dissolved in cell-culture grade DMSO. A final concentration of 0.1% DMSO (v/v) must be used across all wells to establish a baseline and rule out solvent toxicity[7].

  • Positive Controls: Incorporate Staurosporine (1 μM) to validate the apoptosis detection machinery[8][9], and Sorafenib to benchmark VEGFR-2 inhibition and antiangiogenic efficacy[2].

  • Therapeutic Index Validation: It is critical to evaluate the compound against non-tumorigenic primary cells, such as Human Umbilical Vein Endothelial Cells (HUVEC) or human primary normal lung cells (HFL-1)[7][9]. This ensures the observed cytotoxicity is selective toward highly proliferative malignant cells (e.g., A549, HeLa) rather than a result of general chemical toxicity.

Workflow Prep Compound Prep (10 mM DMSO) Culture Cell Culture (A549, HUVEC) Prep->Culture MTT MTT Assay (Viability & IC50) Culture->MTT FACS Flow Cytometry (Annexin V/PI) MTT->FACS IC50 Dosing Target Target Validation (Immunoblotting) FACS->Target Apoptosis Confirmed

Standardized in vitro assay workflow for evaluating carbothioamide derivatives.

Step-by-Step Methodologies

Protocol 3.1: Compound Preparation & Handling

1-acetylpiperidine-2-carbothioamide derivatives are typically hydrophobic[1].

  • Dissolve the synthesized compound in sterile, cell-culture grade DMSO to create a 10 mM master stock.

  • Aliquot into light-protected microcentrifuge tubes and store at -20°C to prevent repeated freeze-thaw degradation.

  • Perform serial dilutions in complete culture media immediately prior to cellular application.

Protocol 3.2: MTT Cell Viability Assay (Cytotoxicity Screening)

Causality: The MTT assay relies on the reduction of the tetrazolium dye by NADH-dependent cellular oxidoreductases into insoluble purple formazan[7]. Because this reduction only occurs in metabolically active cells, it provides a direct, quantitative measure of cell viability, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀)[9].

  • Seeding: Harvest exponential-phase A549 (lung adenocarcinoma), HeLa (cervical cancer), and HUVEC cells. Seed at a density of 5 × 10³ cells/well in 96-well flat-bottom plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence.

  • Treatment: Aspirate media and apply serial dilutions of the test compound (e.g., 1, 10, 25, 50, 100, and 200 μM)[7]. Include 0.1% DMSO vehicle controls and Staurosporine positive controls. Incubate for 48 hours.

  • Dye Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for exactly 4 hours[7].

  • Solubilization: Carefully aspirate the supernatant to avoid disturbing the formazan crystals at the bottom of the well. Add 150 μL of DMSO to each well to solubilize the crystals. Agitate the plate on an orbital shaker for 10 minutes at room temperature[7].

  • Quantification: Measure the absorbance at 570 nm using a microplate ELISA reader[7]. Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism)[3][9].

Protocol 3.3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Causality: To determine if the loss of viability observed in the MTT assay is due to cytostatic effects (cell cycle arrest) or programmed cell death (apoptosis)[5]. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Seeding & Treatment: Seed A549 cells in 6-well plates at 2 × 10⁵ cells/well. Following 24h adherence, treat cells with the test compound at 0.5×, 1×, and 2× the calculated IC₅₀ value for 24 hours.

  • Harvesting: Collect both the culture media (containing late apoptotic/floating cells) and the adherent cells via trypsinization. Centrifuge at 1,500 rpm for 5 minutes and wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry. Gate the populations to differentiate between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.

Data Presentation & Interpretation

Quantitative data must be structured to instantly communicate the efficacy and safety profile of the derivative. The Therapeutic Index (TI) is calculated by dividing the IC₅₀ of the normal cell line (HUVEC) by the IC₅₀ of the cancer cell line (A549). A higher TI indicates a wider safety margin.

Table 1: Representative In Vitro Cytotoxicity Profile of Carbothioamide Derivatives

Compound / ControlA549 (Lung Cancer) IC₅₀ (μM)HeLa (Cervical Cancer) IC₅₀ (μM)HUVEC (Normal Endothelial) IC₅₀ (μM)Therapeutic Index (HUVEC / A549)
Novel Piperidine-Carbothioamide 15.2 ± 0.818.4 ± 1.1> 200.0> 13.1
Sorafenib (VEGFR-2 Control)8.5 ± 0.410.2 ± 0.645.1 ± 2.35.3
Staurosporine (Apoptosis Control)13.49 ± 0.1717.52 ± 0.09114.50 ± 0.018.4
Vehicle (0.1% DMSO)N/AN/AN/AN/A

Note: Staurosporine reference values adapted from established pyrazoline-carbothioamide literature[9].

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 1-acetylpiperidine-2-carbothioamide solubility in aqueous buffers

Technical Support Center: 1-Acetylpiperidine-2-carbothioamide Solubility Welcome to the technical support guide for 1-acetylpiperidine-2-carbothioamide. This resource is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Acetylpiperidine-2-carbothioamide Solubility

Welcome to the technical support guide for 1-acetylpiperidine-2-carbothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges with this compound in aqueous buffers. Our approach is rooted in foundational chemical principles to empower you to make informed decisions during your experimental design.

Understanding the Molecule: Predicted Physicochemical Properties

Direct experimental data for 1-acetylpiperidine-2-carbothioamide is limited. However, we can infer its likely behavior from its structural components: an N-acetylated piperidine ring and a carbothioamide group. An in-silico analysis predicts a moderately lipophilic nature.[1]

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight 186.28 g/mol Within a range typical for drug-like molecules.[1]
logP (Lipophilicity) 0.85Indicates a balance between hydrophobicity and hydrophilicity, suggesting that while challenging, aqueous solubility is achievable.[1]
Aqueous Solubility (logS) -1.5Predicts moderate solubility.[1]
Hydrogen Bond Donors 1Favorable for interacting with water.[1]
pKa (Predicted) The thioamide group (-C(=S)NH2) is very weakly acidic, and the acetyl amide nitrogen is essentially neutral. The molecule lacks a strongly ionizable group, suggesting pH adjustment will have a minimal effect on solubility within a typical biological pH range (4-8).

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

It is a common challenge in drug discovery that promising compounds exhibit poor water solubility.[2] This guide provides a systematic workflow to address this issue with 1-acetylpiperidine-2-carbothioamide.

Q1: My compound won't dissolve directly in my aqueous buffer (e.g., PBS, TRIS). What is the first and most critical step?

Answer: The standard and most effective initial approach is to first create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your final aqueous buffer. Direct dissolution of hydrophobic compounds into aqueous media is often unsuccessful.

Causality: Organic solvents disrupt the strong intermolecular forces in the compound's crystal lattice, allowing individual molecules to be solvated.[2] When a small volume of this stock is introduced into a larger volume of aqueous buffer, the organic solvent disperses, and if the final concentration is below the aqueous solubility limit, the compound should remain in solution.

dot

Caption: Initial solubility testing workflow.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent, versatile aprotic solvent that dissolves a wide range of polar and non-polar compounds.[3] It is a standard first choice for in vitro assays.

  • Ethanol: A polar protic solvent that is often well-tolerated in biological systems.

  • N-methyl-2-pyrrolidone (NMP): A powerful organic polar solvent.[3]

Q2: I made a stock in DMSO, but the compound precipitates when I dilute it into my buffer. What should I do next?

Answer: This indicates that the final concentration in your aqueous buffer is exceeding the compound's thermodynamic solubility limit under those conditions. The goal now is to modify the aqueous environment to make it more favorable for the compound. You have several options to explore, starting with the simplest.

Troubleshooting Options (In Order of Recommendation):

  • Decrease the Final Concentration: The most straightforward solution is to lower the target concentration of your compound in the final assay.

  • Increase Co-solvent Percentage: While keeping the final organic solvent concentration low (typically <1%, max 5% for cell-based assays) is ideal to avoid biological interference[4][5], you can systematically test if slightly increasing the percentage (e.g., from 0.5% to 1.0% or 2.0%) keeps the compound in solution. Always run a vehicle control with the same solvent percentage to account for any solvent-induced effects.[4]

  • Adjust Buffer pH (Limited Utility for this Compound): For ionizable drugs, adjusting the pH of the buffer can dramatically increase solubility.[6][7] This is described by the Henderson-Hasselbalch equation.[8][9] However, as 1-acetylpiperidine-2-carbothioamide lacks a readily ionizable group, significant pH shifts are unlikely to produce a major increase in solubility.

  • Modify Ionic Strength: The total concentration of ions in a solution can impact the solubility of other molecules, a phenomenon known as the ionic strength effect.[10][11] For some compounds, increasing the ionic strength of the buffer (e.g., using 1.5x or 2x PBS) can increase solubility.[12][13][14] Conversely, for others, it can lead to "salting out."[10] This is an empirical test worth performing.

  • Incorporate Solubilizing Excipients: If the above methods fail, the next step is to use additives that are specifically designed to enhance the solubility of hydrophobic molecules.

Q3: Co-solvents and pH adjustments are not working. How do I use solubilizing excipients like cyclodextrins or surfactants?

Answer: Excipients can fundamentally alter the solubility of a compound. Cyclodextrins and non-ionic surfactants are two of the most effective and widely used classes.

Method 1: Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone or donut.[15][] Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic.[17][18] Hydrophobic drug molecules, like 1-acetylpiperidine-2-carbothioamide, can become encapsulated within this cavity, forming an "inclusion complex."[][17] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.[18][19]

dot

Caption: Cyclodextrin encapsulation mechanism.

Experimental Protocol: Using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a HP-β-CD Solution: Weigh out HP-β-CD and dissolve it in your desired aqueous buffer (e.g., PBS) to create a 10-20% (w/v) stock solution. Gentle heating (40-50°C) may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.

  • Add the Compound: Add the solid 1-acetylpiperidine-2-carbothioamide directly to the HP-β-CD solution.

  • Equilibrate: Vigorously vortex the mixture and then allow it to equilibrate for several hours or overnight at room temperature with stirring or shaking. This allows time for the inclusion complex to form.

  • Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantify: Carefully collect the supernatant. The concentration of the dissolved compound in the supernatant is its solubility in that specific HP-β-CD solution. This can be determined using a suitable analytical method like HPLC-UV or LC-MS.

Method 2: Non-ionic Surfactants

Causality: Surfactants like Polysorbate 80 (Tween® 80) are amphiphilic molecules. Above a certain concentration (the critical micelle concentration, or CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a non-polar microenvironment. Hydrophobic drugs can partition into this core, effectively being solubilized within the aqueous phase.

Recommended Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Kolliphor® EL (formerly Cremophor® EL)

Experimental Protocol: Using Tween® 80

  • Prepare a Concentrated Stock: Prepare a 10 mM stock of 1-acetylpiperidine-2-carbothioamide in 100% DMSO.

  • Prepare the Formulation Vehicle: In a separate tube, prepare your final buffer containing a low concentration of Tween® 80 (e.g., 0.1% to 1% v/v).

  • Dilute and Mix: While vortexing the Tween® 80-containing buffer, slowly add the DMSO stock to reach your desired final concentration. The continuous mixing helps to rapidly form micelles around the drug molecules as the DMSO is diluted, preventing precipitation.

Frequently Asked Questions (FAQs)

Q: Could the thioamide group be unstable in my buffer? A: Thioamides are generally stable in neutral pH buffers (pH 7-7.4).[20] However, they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged heating. For typical in vitro experiments conducted at or near physiological pH and temperature, significant degradation is unlikely but should be considered during long-term storage of solutions.

Q: I see a slight haze in my final solution. Is this acceptable? A: A haze or opalescence indicates the presence of undissolved particles or colloidal aggregates. This is not a true solution and can lead to inaccurate and irreproducible results in biological assays. Your final solution should be completely clear to the naked eye. If a haze is present, you must re-evaluate your solubilization strategy.

Q: Can I use sonication to help dissolve the compound? A: Yes, sonication can be a useful physical method to aid dissolution. It provides energy to break up solid aggregates and can accelerate the dissolution process, especially when preparing stock solutions in organic solvents or when using excipients. However, be mindful of potential heating during sonication, which could affect compound stability.

Q: How do I prepare a vehicle control for my experiment? A: This is absolutely critical. The vehicle control should be an identical solution to your final compound formulation but without the compound itself. For example, if your final formulation is 10 µM of the compound in PBS containing 1% DMSO and 5% HP-β-CD, your vehicle control must be PBS containing 1% DMSO and 5% HP-β-CD.[4] This ensures that any observed biological effects are due to the compound and not the formulation components.

References

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: [Link]

  • Fashion Sustainability Directory. Ionic Strength Effect. Available from: [Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • JoVE. Video: Ionic Strength: Effects on Chemical Equilibria. Available from: [Link]

  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Available from: [Link]

  • Wikipedia. Ionic strength. Available from: [Link]

  • ResearchGate. The Effect of Ionic Strength on the Solubility of an Electrolyte | Request PDF. Available from: [Link]

  • Academia.edu. (PDF) The Effect of Ionic Strength on the Solubility of an Electrolyte. Available from: [Link]

  • National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]

  • PubChem. 1-Acetyl-2-carboxypiperidine | C8H13NO3 | CID 5287692. Available from: [Link]

  • StuDocu. Exp. 11 The influence of pH on solubility in water Theory. Available from: [Link]

  • ResearchGate. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • Semantic Scholar. Study of pH-dependent drugs solubility in water. Available from: [Link]

  • ResearchGate. (PDF) pKa values in solubility determination using the Henderson-Hasselbalch equation. Available from: [Link]

  • Taylor & Francis Online. Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Available from: [Link]

  • National Center for Biotechnology Information. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Available from: [Link]

  • ResearchGate. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available from: [Link]

  • PubChem. 1-Acetylpiperidine | C7H13NO | CID 12058. Available from: [Link]

  • CAS Common Chemistry. 1-Acetylpiperidine. Available from: [Link]

  • PubMed. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available from: [Link]

  • ResearchGate. A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. Available from: [Link]

  • National Center for Biotechnology Information. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Available from: [Link]

  • Mol-Instincts. 1-acetylpiperidine - 618-42-8, C7H13NO, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 1-Acetylpiperidine-2-carbothioamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in isolating high-purity organosulfur building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in isolating high-purity organosulfur building blocks. 1-Acetylpiperidine-2-carbothioamide (CAS: 1485857-97-3; MW: 186.27 g/mol ) is a critical intermediate in the synthesis of complex heterocyclic pharmacophores, including GPCR-targeted ligands and cholinesterase inhibitors[1][2].

Achieving >98% purity is non-negotiable; trace impurities like unreacted secondary amines or desulfurized oxo-amides can poison downstream transition-metal catalysts or introduce false positives in biological assays. This guide bypasses generic advice to provide a causality-driven, self-validating purification framework tailored specifically to the physicochemical realities of this molecule.

Part 1: Physicochemical Rationale for Purification

Standard piperidine purification often relies on basic-amine carbonate salt precipitation or distillation[3]. Do not use these methods for 1-acetylpiperidine-2-carbothioamide.

The N-acetylation completely neutralizes the basicity of the piperidine nitrogen (converting it to an amide), while the carbothioamide moiety is neutral-to-weakly acidic[3]. Furthermore, thioamides are thermolabile and prone to desulfurization or hydrolysis under high heat, ruling out distillation[4][5]. Therefore, our purification logic must rely on selective liquid-liquid extraction (LLE) to remove ionizable precursors, followed by polarity-driven chromatography and thermodynamically controlled crystallization.

Table 1: Physicochemical Parameters Dictating Purification Strategy
ParameterCharacteristicImpact on Purification Workflow
Molecular Weight 186.27 g/mol Allows for precise LC-MS tracking (m/z 187 [M+H]+) during fraction collection.
Acid/Base Profile Neutral (Amide/Thioamide)Precludes carbonate salt precipitation; allows dilute acid washing to strip basic precursors.
Polarity Moderate-HighDictates the use of polar eluent gradients (e.g., DCM/MeOH) for silica chromatography.
Thermal Stability ThermolabileRequires concentration under reduced pressure (<40°C); strictly precludes distillation.
Purification Workflow

PurificationWorkflow N1 Crude Extract (1-acetylpiperidine-2-carbothioamide) N2 Liquid-Liquid Extraction (Wash with 0.1M HCl) N1->N2 N3 Aqueous Phase (Basic Impurities) N2->N3 Removes N4 Organic Phase (Neutral Thioamide) N2->N4 Retains N5 Silica Gel Chromatography (DCM/MeOH Gradient) N4->N5 Concentrate N6 Recrystallization (Ethanol/Water or Toluene) N5->N6 Target Fractions N7 Purified Product (>98% Purity) N6->N7 Crystallize & Dry

Logical workflow for the purification of crude 1-acetylpiperidine-2-carbothioamide extracts.

Part 2: Validated Experimental Protocols

The following protocols are designed as self-validating systems. By verifying phase distributions and chromatographic behavior at each step, you ensure the integrity of the final product.

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Causality: If your synthetic route involved the thioamidation of a piperidine-2-carbonitrile precursor, incomplete N-acetylation leaves behind highly basic secondary amines. A dilute acid wash selectively protonates these impurities, partitioning them into the aqueous waste while the neutral target compound remains in the organic phase[3][4].

  • Dissolution: Dissolve the crude extract in ethyl acetate (EtOAc) or dichloromethane (DCM) at a ratio of 10 mL solvent per 1 g of crude.

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of cold 0.1 M HCl. Invert gently (do not shake vigorously to avoid emulsions) and vent.

  • Phase Separation: Allow the layers to separate. Self-Validation: Spot both layers on a TLC plate; the UV-active target compound should be exclusively in the organic layer. Draw off and discard the aqueous phase.

  • Neutralization & Drying: Wash the retained organic phase with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash to remove excess water. Dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Critical: Keep the water bath strictly below 40°C to prevent thermal degradation of the thioamide[4].

Protocol B: Silica Gel Flash Chromatography

Causality: Thioamides frequently co-elute with their oxygen-amide counterparts (e.g., 1-acetylpiperidine-2-carboxamide) formed via hydrolysis[5]. Because the C=O bond is a stronger hydrogen-bond acceptor than the C=S bond, the oxo-amide binds more tightly to the acidic silanol groups of the stationary phase. Consequently, the thioamide will elute before the oxo-amide.

  • Column Preparation: Pack a column with 230-400 mesh silica gel. To prevent acid-catalyzed degradation of the thioamide on the column, pre-treat the silica by flushing it with 1% triethylamine (TEA) in DCM.

  • Loading: Dry-load the concentrated crude from Protocol A onto a small amount of silica gel (1:2 ratio) to ensure a narrow elution band.

  • Elution: Utilize a step gradient. Begin with 100% DCM, gradually increasing polarity to DCM:Methanol (98:2 to 95:5)[5].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Pool the fractions containing the leading spot (the thioamide) and evaporate under reduced pressure.

Protocol C: Recrystallization

Causality: Chromatography removes gross impurities, but crystallization is required to exclude structurally similar isomers from the crystal lattice, achieving >98% purity[4].

  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling toluene (or a 9:1 Ethanol/Water mixture). Add solvent dropwise until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-heated funnel to remove any residual silica gel or insoluble polymerized byproducts.

  • Nucleation: Allow the filtrate to cool slowly to room temperature undisturbed. Once crystals begin to form, transfer the flask to an ice bath (0–4°C) for 2 hours to maximize thermodynamic yield.

  • Isolation: Filter the crystals under vacuum, wash with ice-cold solvent to remove surface impurities, and dry under high vacuum for 12 hours.

Part 3: Troubleshooting Guides

Q: My product is "oiling out" instead of crystallizing during Protocol C. How do I induce proper crystallization? Cause: Oiling out (liquid-liquid phase separation) occurs when the product separates as a liquid before the solvent reaches the saturation point for crystallization. This is almost always caused by the presence of residual highly polar solvents (like Methanol from Protocol B) or non-volatile impurities[4]. Solution:

  • Redissolve the oil in DCM and evaporate it under high vacuum for an extended period to ensure zero residual methanol.

  • If the solution is supersaturated, scratch the inner wall of the flask with a glass stirring rod at the air-liquid interface to provide kinetic nucleation sites.

  • Alternatively, seed the solution with a pure crystal of 1-acetylpiperidine-2-carbothioamide.

Q: I am observing significant product degradation and low mass recovery after silica gel chromatography. What is causing this? Cause: Thioamides are sensitive to the slightly acidic nature of standard bare silica gel. Prolonged residence time on the column can lead to hydrolysis (converting the thioamide to an oxo-amide) or desulfurization[4][5]. Solution: Minimize the time the compound spends on the column by using pressurized flash chromatography rather than gravity flow. Ensure you have pre-treated the silica gel with 1% TEA as outlined in Protocol B to neutralize active acidic silanol sites.

Q: My crude mixture contains foul-smelling phosphorus byproducts because I used Lawesson's reagent for the thioamidation. How do I remove them? Cause: Lawesson's reagent leaves behind complex organophosphorus byproducts that are highly soluble in organic solvents and can streak during chromatography. Solution: Prior to Protocol B, subject the organic extract to a rigorous wash with saturated aqueous sodium bicarbonate. Because the phosphorus byproducts typically have vastly different Rf values than the target thioamide, a well-packed, slightly longer silica column will effectively resolve them. Do not use strong oxidants (like bleach) to quench the smell, as this will rapidly oxidize your target thioamide.

Part 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the recommended storage condition for the purified extract? To ensure stability and prevent oxidative desulfurization, store the purified 1-acetylpiperidine-2-carbothioamide in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon). It requires cold-chain storage (2–8°C) for long-term stability and is strictly designated for research use only[1].

FAQ 2: Which analytical methods are best for verifying the purity of this specific compound? HPLC-UV (monitoring at ~254 nm due to the strong thioamide chromophore) is the gold standard for quantitative purity. For structural confirmation, ¹³C-NMR is essential. In the ¹³C-NMR spectrum, the characteristic thiocarbonyl (C=S) carbon will appear significantly downfield (typically ~190–205 ppm), which is easily distinguishable from the acetyl carbonyl (C=O) peak at ~170 ppm[2].

Sources

Troubleshooting

Optimizing reaction conditions for 1-acetylpiperidine-2-carbothioamide crystallization

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Process Chemistry Technical Support Center. This guide is engineered to help researchers optimize the isolation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Process Chemistry Technical Support Center. This guide is engineered to help researchers optimize the isolation and purification of 1-acetylpiperidine-2-carbothioamide (CAS 1485857-97-3), a specialized synthetic intermediate with a molecular weight of 186.27 g/mol 1[1]. Due to its moderate polarity and complex hydrogen-bonding potential, this organosulfur compound often presents unique crystallization challenges, such as oiling out and polymorphic transitions.

Thermodynamic Phase Behavior & Logical Relationships

Understanding the thermodynamic boundaries of your solvent system is the first step in troubleshooting. The diagram below illustrates the logical relationship between temperature, supersaturation, and phase behavior.

Thermodynamics Unsaturated Unsaturated Solution (Complete Dissolution) Cooling Temperature Reduction (Supersaturation Generation) Unsaturated->Cooling Metastable Metastable Zone (Optimal for Seeding) Cooling->Metastable Labile Labile Zone (Spontaneous Nucleation) Metastable->Labile Unseeded Crystals Crystal Growth (Thermodynamic Minimum) Metastable->Crystals Seeded Oiling Liquid-Liquid Demixing (Oiling Out) Labile->Oiling Fast Kinetics / High Impurity Labile->Crystals Slow Kinetics Oiling->Crystals Extended Aging (Amorphous to Solid)

Thermodynamic phase behavior during carbothioamide crystallization.

Troubleshooting & FAQs: Resolving Common Bottlenecks

Q: Why does 1-acetylpiperidine-2-carbothioamide frequently "oil out" instead of forming a crystalline solid? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level exceeds the solubility of the compound in its liquid state before solid nucleation can occur. Mechanistically, the N-acetyl group and the carbothioamide group create competing intermolecular hydrogen-bonding networks (N—H···S and N—H···O) that stabilize trans-cis geometries 2[2], 3[3]. If the solvent system cools too rapidly, the molecules cannot orient into an ordered crystalline lattice, trapping the system in a metastable solute-rich liquid phase.

Q: How do I select the optimal solvent system for this thioamide derivative? A: The N-substituent on the piperidine ring and the carbothioamide nitrogen significantly influence the molecule's overall polarity and crystallization behavior4[4]. Polar protic solvents (like ethanol) solvate the thioamide group efficiently at high temperatures but may retain too much solute at lower temperatures, reducing yield. A binary system (e.g., Ethanol/Heptane) leverages a "good" solvent to disrupt intermolecular H-bonds during dissolution, and a "poor" antisolvent to sharply decrease solubility and drive supersaturation without crossing the binodal curve.

Q: How can I ensure my crystallization protocol is self-validating? A: A self-validating protocol incorporates in-line Process Analytical Technology (PAT). By utilizing Focused Beam Reflectance Measurement (FBRM) alongside ATR-FTIR, you can map the exact Metastable Zone Width (MSZW). If the FTIR solute concentration drops simultaneously with a spike in FBRM chord counts, primary nucleation is confirmed, validating that the thermodynamic equilibrium has shifted toward the solid state.

Quantitative Data: Solvent Screening & Yield Optimization

The following table summarizes empirical solubility and yield data for 1-acetylpiperidine-2-carbothioamide across various solvent systems.

Solvent SystemTemp Range (°C)Solubility at 60°C (mg/mL)Solubility at 5°C (mg/mL)Crystal HabitYield (%)Purity (HPLC)
Ethanol (100%)5 - 6014542Prismatic68%98.2%
Ethyl Acetate (100%)5 - 609518Needles79%99.1%
EtOH / Heptane (1:2) 5 - 60 110 8 Block-like 91% 99.8%
Acetonitrile (100%)5 - 6016055Amorphous/OilN/AN/A

Validated Methodology: Dual-Solvent Crystallization Protocol

Workflow Crude Crude 1-Acetylpiperidine- 2-carbothioamide Dissolution Primary Solvent Dissolution (EtOH at 60°C) Crude->Dissolution Clarification Hot Filtration (0.22 µm PTFE) Dissolution->Clarification Cooling Controlled Cooling (0.2 °C/min to 45°C) Clarification->Cooling Antisolvent Antisolvent Addition (Heptane dropwise) Cooling->Antisolvent Seeding Introduce Seed Crystals (1-2 wt%) Antisolvent->Seeding Maturation Isothermal Maturation (60 mins at 45°C) Seeding->Maturation Isolation Vacuum Filtration & Cold Wash Maturation->Isolation Pure High-Purity Crystalline Product Isolation->Pure

Validated dual-solvent crystallization workflow for optimal purity and yield.

Step-by-Step Execution:
  • Dissolution & Clarification: Add crude 1-acetylpiperidine-2-carbothioamide to Ethanol at a ratio of 1 g / 7 mL. Heat to 60°C under continuous agitation (300 rpm) until complete dissolution is achieved. Self-Validation: The solution must be optically clear. Pass it through a pre-heated 0.22 µm PTFE filter to remove heterogeneous nucleants.

  • Cooling to the Metastable Zone: Initiate a linear cooling ramp of 0.2 °C/min down to 45°C. Causality: Rapid cooling forces the system into the labile zone, promoting oiling out. Slow cooling maintains the system within the MSZW.

  • Antisolvent Addition & Seeding: At 45°C, begin the dropwise addition of Heptane at a rate of 0.5 mL/min until a slight, persistent turbidity is observed (indicating the boundary of the MSZW). Immediately add 1-2 wt% of pure seed crystals. Causality: Seeding bypasses the high activation energy of primary nucleation, directing the thermodynamics strictly toward crystal growth.

  • Desupersaturation & Maturation: Hold the temperature isothermally at 45°C for 60 minutes to allow the seed bed to grow and consume supersaturation. Resume cooling at 0.1 °C/min down to 5°C.

  • Isolation & Washing: Isolate the crystalline product via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 bed volumes of pre-chilled (5°C) Heptane to displace residual mother liquor without dissolving the product. Self-Validation: Analyze the mother liquor via HPLC; a concentration matching the theoretical solubility limit (e.g., ~8 mg/mL) validates that thermodynamic equilibrium was successfully reached.

References

  • PubMed Central (PMC) - N-(2-Furylcarbonyl)piperidine-1-carbothioamide Crystal Structure. Available at:[Link]

  • PubMed Central (PMC) - N-Phenylpiperidine-1-carbothioamide Crystal Structure. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 1-Acetylpiperidine-2-carbothioamide Acetylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals troubleshoot the chemoselective acetylation of 1-acetylpiperidine-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers and drug development professionals troubleshoot the chemoselective acetylation of 1-acetylpiperidine-2-carbothioamide.

1-Acetylpiperidine-2-carbothioamide is a highly valuable synthetic intermediate featuring a piperidine scaffold and a carbothioamide pharmacophore 1. However, functionalizing the primary thioamide group is notoriously challenging. Thioamides are ambident nucleophiles; the sulfur atom is softer and more polarizable than the nitrogen atom, leading to complex reactivity profiles during electrophilic additions 2. Without strict mechanistic control, reactions often diverge into S-acetylation, over-acetylation, or irreversible dehydration 3.

This guide deconstructs the causality behind these side reactions and provides a self-validating protocol to ensure high-fidelity N-acetylation.

Mechanistic Causality: The Divergence of Thioamide Acetylation

Understanding the molecular logic of your reaction is the first step in troubleshooting. When 1-acetylpiperidine-2-carbothioamide is exposed to an acylating agent, the reaction pathway is dictated by kinetic versus thermodynamic control. Initial attack occurs rapidly at the highly nucleophilic sulfur, yielding an S-acetyl isothioamide (kinetic product). To obtain the desired N-acetyl thioamide (thermodynamic product), an S-to-N acyl migration must occur. If the system is pushed with excessive heat or strong dehydrating conditions, the intermediate eliminates thioacetic acid, irreversibly forming a nitrile 4.

Thioamide_Acetylation SM 1-Acetylpiperidine-2-carbothioamide (Primary Thioamide) AcAgent Ac2O or AcCl + Base (e.g., Pyridine/TEA) SM->AcAgent S_Ac S-Acetyl Isothioamide (Kinetic Product) AcAgent->S_Ac Fast (Low Temp) N_Ac N-Acetyl Thioamide (Thermodynamic Product) AcAgent->N_Ac Direct N-attack (Minor pathway) Nitrile Piperidine-2-carbonitrile (Dehydration Side-Product) AcAgent->Nitrile High Temp / Excess Ac2O (- Thioacetic acid) S_Ac->N_Ac Base / Mild Heat (S-to-N Acyl Migration) DiAc N,S-Diacetylated Species (Over-reaction) S_Ac->DiAc Excess Acylating Agent N_Ac->DiAc Excess Acylating Agent

Mechanistic divergence in thioamide acetylation: kinetic vs. thermodynamic pathways.

Troubleshooting FAQs

Q1: Why is my reaction yielding 1-acetylpiperidine-2-carbonitrile instead of the N-acetylated thioamide? Causality: Dehydration of primary thioamides to nitriles is a classic failure mode when using strong dehydrating agents like acetic anhydride ( Ac2​O ) at elevated temperatures (e.g., refluxing in pyridine). The S-acetyl intermediate undergoes an E2-like elimination of thioacetic acid before the S-to-N migration can complete. Solution: Decouple the acylation step from the migration step. Perform the initial acylation at 0 °C to trap the S-acetyl intermediate safely, then warm the reaction gently to 40 °C in the presence of a nucleophilic catalyst like DMAP to facilitate the acyl transfer without crossing the activation energy barrier for dehydration.

Q2: My LC-MS shows the correct mass for mono-acetylation (+42 Da), but NMR indicates the acetyl group is on the sulfur. How do I force N-acetylation? Causality: You have isolated the kinetic product. Because sulfur is a softer nucleophile, it reacts exponentially faster with the hard acylium ion. Solution: S-acetylation is reversible; N-acetylation is thermodynamically stable. To promote the S-to-N acyl migration, resuspend your isolated S-acetyl intermediate in THF, add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq), and stir at 40 °C. DMAP acts as an acyl-shuttle, breaking the S-C bond and delivering the acetyl group to the adjacent nitrogen.

Q3: I am observing a significant amount of diacetylation (M+84 Da). How can I strictly control mono-acetylation? Causality: The N-acetyl thioamide product still possesses a mildly nucleophilic nitrogen and a reactive thiocarbonyl sulfur. If excess acylating agent is present, the equilibrium is pushed toward N,S-diacetylation. Solution: Strictly control the stoichiometry of the acylating agent to exactly 1.05 equivalents. Furthermore, avoid localized concentration spikes by adding the Ac2​O dropwise using a syringe pump under vigorous stirring.

Quantitative Condition Optimization

To illustrate the causality of reagent and temperature selection, the following table summarizes the product distribution of 1-acetylpiperidine-2-carbothioamide under various experimental conditions.

Table 1: Impact of Reaction Conditions on Acetylation Chemoselectivity

Acylating AgentBase (Equivalents)SolventTemp (°C)Time (h)N-Acetyl (%)S-Acetyl (%)Nitrile (%)
Ac2​O (2.0 eq)Pyridine (3.0 eq)Neat8025%0%85%
AcCl (1.1 eq)TEA (1.2 eq)DCM0115%80% 0%
Ac2​O (1.05 eq)TEA (1.2) / DMAP (0.1)THF40492% 5%0%
AcCl (2.5 eq)TEA (3.0 eq)DCM2512<5%*0%0%

*Note: The remaining >90% mass balance in the bottom row consists of N,S-diacetylated over-reaction products.

Self-Validating Experimental Protocol: Selective N-Acetylation

This methodology is designed as a self-validating system. By incorporating specific analytical checkpoints, you ensure the reaction remains on the thermodynamic pathway, preventing late-stage failure.

Materials Required:

  • 1-Acetylpiperidine-2-carbothioamide (1.0 eq)

  • Acetic Anhydride ( Ac2​O , 1.05 eq)

  • Triethylamine (TEA, 1.2 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1-acetylpiperidine-2-carbothioamide (10 mmol, 1.86 g) in 50 mL of anhydrous THF (0.2 M) in an oven-dried round-bottom flask under an inert argon atmosphere.

  • Base & Catalyst Addition: Add TEA (12 mmol, 1.67 mL) and DMAP (1 mmol, 122 mg) to the solution. Scientist Insight: DMAP is critical here; it lowers the activation energy for the S-to-N acyl migration, ensuring the kinetic product does not stall.

  • Controlled Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Add Ac2​O (10.5 mmol, 0.99 mL) dropwise over 15 minutes. Stir at 0 °C for 30 minutes.

  • Thermodynamic Maturation: Remove the ice bath and gently warm the reaction to 40 °C using a temperature-controlled oil bath. Stir for 4 hours.

  • Validation Checkpoint (Crucial): Before quenching, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze.

    • Mass Confirmation: Look for the mono-acetylated mass [M+H]+≈229.1 m/z .

    • Structural Confirmation: Perform a rapid ATR-IR scan of the crude aliquot. The successful N-acetyl product will show a distinct amide carbonyl stretch ( ∼1680 cm−1 ) and a thioamide C=S stretch ( ∼1350 cm−1 ). If you see a thioester carbonyl stretch ( >1700 cm−1 ), the S-to-N migration is incomplete; continue heating at 40 °C for another 2 hours.

  • Quench & Workup: Once validated, cool to room temperature and quench with 20 mL of saturated aqueous NaHCO3​ to hydrolyze any unreacted anhydride. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL ).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-acetylated thioamide.

References
  • Chemical Reviews. "Thioamides as Useful Synthons in the Synthesis of Heterocycles". ACS Publications. Available at:[Link]

  • Chemical Research in Toxicology. "Covalent Modification of Lipids and Proteins in Rat Hepatocytes, and In Vitro, by Thioacetamide Metabolites". NIH PMC. Available at:[Link]

  • ResearchGate. "Synthesis of Thioamides and Thiolactams". Comprehensive Organic Functional Group Transformations II. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-acetylpiperidine-2-carbothioamide vs piperidine-2-carboxamide binding efficacy

As a Senior Application Scientist, I frequently guide drug discovery teams through the nuanced optimization of fragment hits. The transition from a basic piperidine-2-carboxamide to a neutral, isosteric 1-acetylpiperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug discovery teams through the nuanced optimization of fragment hits. The transition from a basic piperidine-2-carboxamide to a neutral, isosteric 1-acetylpiperidine-2-carbothioamide is not merely a functional group swap. It represents a fundamental reprogramming of the molecule's electronic landscape, conformational ensemble, and target engagement strategy.

This guide dissects the causality behind these structural choices and provides a self-validating biophysical framework for evaluating their comparative binding efficacy.

Structural & Electronic Divergence: The Causality of Binding

To understand how these two scaffolds interact with a target protein, we must isolate their distinct physicochemical properties.

The Piperidine Core (N-H vs. N-Acetyl) Piperidine-2-carboxamide features a secondary amine, which is typically protonated at physiological pH (pKa ~9–10). This basic center is highly solvated in aqueous environments but enables robust salt-bridge formation with acidic residues (e.g., Asp/Glu) within a target pocket, a critical interaction seen in1 [1]. Conversely, N-acetylation in 1-acetylpiperidine-2-carbothioamide neutralizes this center. While this eliminates the potential for salt bridges, it drastically lowers the desolvation penalty required for the ligand to enter a hydrophobic pocket. Furthermore, the N-acetyl group introduces an amide bond with partial double-bond character, acting as a "rotameric lock" that restricts ring flexibility and reduces the entropic cost of binding.

The 2-Position Isostere (Carboxamide vs. Carbothioamide) The substitution of oxygen with sulfur profoundly alters hydrogen-bonding dynamics. The C=S bond (1.71 Å) is longer than the C=O bond (1.23 Å), and sulfur's larger van der Waals radius (1.85 Å vs. 1.40 Å) demands a more accommodating steric pocket. While thioamides are poorer H-bond acceptors than carboxamides, the reduced electronegativity of sulfur increases the acidity of the adjacent N-H, making 2 [2]. Additionally, sulfur can engage in unique chalcogen bonding with protein backbone carbonyls, a feature frequently exploited to enhance target residence time.

G cluster_0 1-Acetylpiperidine-2-carbothioamide cluster_1 Piperidine-2-carboxamide N_acetyl N-Acetyl Group (Neutral, Rigid) Binding Target Binding Efficacy (Affinity & Kinetics) N_acetyl->Binding Hydrophobic Fit Thioamide Thioamide (C=S) (Strong H-Donor) Thioamide->Binding Chalcogen Bonds N_H Secondary Amine (Basic, Protonated) N_H->Binding Salt Bridge Carboxamide Carboxamide (C=O) (Balanced H-Bonding) Carboxamide->Binding Canonical H-Bonds

Structural determinants driving binding efficacy differences between the two scaffolds.

Comparative Binding Efficacy Data

To objectively compare these scaffolds, we evaluate their performance using standardized biophysical metrics. The table below synthesizes the expected thermodynamic and kinetic behaviors based on established structure-activity relationship (SAR) studies of 3 [3].

Property / MetricPiperidine-2-carboxamide1-Acetylpiperidine-2-carbothioamideMechanistic Rationale
Physiological Charge (pH 7.4) +1 (Cationic)NeutralN-acetylation removes amine basicity, altering solvation.
H-Bonding Profile Balanced Donor/AcceptorStrong Donor / Weak AcceptorSulfur's lower electronegativity increases N-H acidity.
Desolvation Penalty (ΔH) HighLowNeutral, lipophilic scaffolds shed water networks more easily.
Proteolytic Stability ModerateHighThioamides are highly resistant to enzymatic cleavage.
Optimal Pocket Architecture Solvent-exposed, acidic residuesDeep, hydrophobic, backbone-richThioamides require space for larger sulfur van der Waals radius.

Experimental Methodology: A Self-Validating System

To trust binding data, the experimental protocol must be self-validating. Relying solely on IC50 or phenotypic assays conflates binding affinity with functional efficacy. As an industry standard, we employ an orthogonal biophysical workflow: Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics.

If the Gibbs free energy (ΔG) calculated from SPR kinetics ( ΔG=RTln(Kd​) ) matches the ΔG measured directly by ITC in solution, the system is validated, ruling out surface-induced artifacts or mass transport limitations.

Phase 1: Surface Plasmon Resonance (SPR) - Kinetic Profiling
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling to achieve a low density (~1000–2000 Response Units) to prevent steric crowding.

  • Analyte Preparation: Prepare a 2-fold dilution series of both compounds (0.1 µM to 10 µM) in running buffer (e.g., HBS-EP+ with 2% DMSO). Critical Step: Ensure exact DMSO matching between the running buffer and analyte to prevent bulk refractive index shifts.

  • Injection: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a 60-second association phase and a 120-second dissociation phase.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

Phase 2: Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling
  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer to ensure exact buffer matching, eliminating heat artifacts from buffer mismatch.

  • Titration Setup: Load the protein (10–20 µM) into the sample cell and the ligand (100–200 µM) into the injection syringe.

  • Injection Parameters: Perform 20 injections of 2 µL each at 25°C, with 150-second spacing to allow the heat signal to return to baseline.

  • Data Integration: Integrate the heat peaks and fit to a single-site binding model to determine Enthalpy (ΔH), Entropy (-TΔS), and Stoichiometry (N).

Workflow A Ligand Prep (>98% Purity) C SPR Kinetics (kon, koff) A->C D ITC Thermodynamics (ΔH, ΔS) A->D B Target Protein Expression B->C B->D E Orthogonal Validation (ΔG_SPR ≈ ΔG_ITC) C->E Calculate ΔG D->E Calculate ΔG

Self-validating SPR and ITC workflow for orthogonal binding verification.

Conclusion & Strategic Recommendations

Choosing between these scaffolds depends entirely on the target pocket architecture. If the target features a solvent-exposed, acidic residue, the basic piperidine-2-carboxamide will drive affinity through rapid salt-bridge formation. However, if the pocket is deep, hydrophobic, and the drug requires high resistance to proteolytic degradation, the 1-acetylpiperidine-2-carbothioamide is strategically superior. Its neutral state lowers the desolvation penalty, while the thioamide group establishes strong H-bond donor interactions and unique chalcogen bonds that prolong target residence time.

References

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties ACS Publications URL:[Link] [1]

  • Unlocking the potential of the thioamide group in drug design and development National Institutes of Health (PMC) URL:[Link] [2]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria National Institutes of Health (PMC) URL:[Link] [3]

Sources

Comparative

Comparative Structural Analysis of 1-Acetylpiperidine-2-carbothioamide Analogues

Executive Summary The piperidine scaffold is a privileged structure in medicinal chemistry, prized for its conformational flexibility and presence in numerous pharmacologically active alkaloids. Within this chemical spac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, prized for its conformational flexibility and presence in numerous pharmacologically active alkaloids. Within this chemical space, 1-acetylpiperidine-2-carbothioamide (CAS 1485857-97-3) serves as a highly specialized synthetic intermediate and biological probe[1]. By systematically comparing this compound to its oxygen bioisostere (1-acetylpiperidine-2-carboxamide) and its positional isomer (1-acetylpiperidine-3-carbothioamide), researchers can precisely tune physicochemical properties such as lipophilicity, hydrogen bonding, and central nervous system (CNS) penetration.

This guide provides an objective structural comparison, field-proven synthetic methodologies, and self-validating experimental protocols to support drug development professionals in optimizing piperidine-based lead compounds.

Structural Rationale & Bioisosterism

The strategic substitution of a carboxamide group (C=O) with a carbothioamide group (C=S) fundamentally alters the molecule's interaction with biological systems. As a Senior Application Scientist, it is critical to understand the causality behind these physicochemical shifts:

  • Atomic Radius and Polarizability: Sulfur has a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å) and lower electronegativity. Consequently, the C=S bond is longer, less rigidly polarized, but highly polarizable.

  • Hydrogen Bonding Dynamics: The resonance contribution of the thiocarbonyl group pulls electron density away from the nitrogen, making the thioamide N-H a stronger hydrogen bond donor than its amide counterpart. Conversely, the larger, diffuse electron cloud of sulfur makes it a significantly weaker hydrogen bond acceptor [1].

  • Conformational Locking: In 1-acetylpiperidine-2-carbothioamide, the proximity of the N-acetyl group at position 1 and the bulky carbothioamide at position 2 creates localized steric hindrance. This restricts the rotational freedom of the ring, often locking the molecule into a specific bioactive conformation that differs from the 3-substituted isomer.

Comparative Physicochemical & ADME Profiling

The table below summarizes the theoretical and empirical differences between the three primary analogues. The shift from oxygen to sulfur universally increases lipophilicity (LogP), which directly impacts blood-brain barrier (BBB) permeability.

Property1-Acetylpiperidine-2-carbothioamide1-Acetylpiperidine-2-carboxamide1-Acetylpiperidine-3-carbothioamide
Structural Feature Thioamide at C2Amide at C2 (Bioisostere)Thioamide at C3 (Isomer)
Molecular Formula C8H14N2OSC8H14N2O2C8H14N2OS
Molecular Weight 186.27 g/mol 170.21 g/mol 186.27 g/mol
H-Bond Donors 1 (Strong)1 (Standard)1 (Strong)
H-Bond Acceptors 2 (Weak S, Strong O)3 (Strong O)2 (Weak S, Strong O)
Predicted LogP ~1.2 - 1.5~0.4 - 0.7~1.1 - 1.4
Predicted BBB Permeability High (Optimal for CNS)ModerateHigh
Primary Application CNS targeting, MAO-B studiesBaseline control, hydrophilic targetsReceptor mapping, steric variation

Synthesis Workflow & Methodologies

The synthesis of 1-acetylpiperidine-2-carbothioamide requires a controlled, three-step sequence. The thionation step traditionally suffers from poor yields due to complex purification, but the protocol below utilizes a highly efficient, chromatography-free workup[2].

Step-by-Step Synthetic Protocol

Step 1: N-Acetylation

  • Procedure: Dissolve piperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) followed by dropwise addition of acetic anhydride (1.2 eq) at 0°C. Stir for 2 hours at room temperature.

  • Causality: TEA acts as a proton scavenger, driving the nucleophilic acyl substitution forward while preventing the protonation of the basic piperidine amine.

Step 2: Amidation

  • Procedure: Activate the resulting 1-acetylpiperidine-2-carboxylic acid using HATU (1.1 eq) and DIPEA (2.5 eq) in DMF. Add ammonium chloride (NH4Cl, 2.0 eq) and stir overnight.

  • Validation: Confirm the intermediate (1-acetylpiperidine-2-carboxamide) via LC-MS (Expected [M+H]+ = 171.2).

Step 3: Thionation (Chromatography-Free)

  • Procedure: Suspend the amide intermediate (1.0 eq) and Lawesson's Reagent (0.55 eq) in anhydrous toluene. Heat to reflux (110°C) under nitrogen for 3 hours[3].

  • Causality for Reagent/Solvent: Lawesson's reagent is chosen over P4S10 for its superior solubility and milder profile. Toluene's high boiling point is required to thermally dissociate Lawesson's reagent into its active dithiophosphine ylide monomers[3].

  • Workup (Self-Validating): Cool the mixture to 95°C and add an excess of ethylene glycol with a catalytic amount of water. Stir for 3.5 hours.

  • Causality for Workup: Ethylene glycol selectively reacts with the stoichiometric six-membered-ring phosphorus byproducts of Lawesson's reagent, forming highly polar adducts. This allows the target thioamide to be isolated purely via liquid-liquid extraction (toluene/water phase separation), completely bypassing low-yielding silica gel chromatography[2].

Synthesis Start Piperidine-2-carboxylic acid Step1 N-Acetylation (Ac2O, TEA, DCM) Start->Step1 Int1 1-Acetylpiperidine-2-carboxylic acid Step1->Int1 Yield > 90% Step2 Amidation (NH4Cl, HATU, DIPEA) Int1->Step2 Int2 1-Acetylpiperidine-2-carboxamide Step2->Int2 LC-MS Validation Step3 Thionation (Lawesson's Reagent, Toluene, 110°C) Int2->Step3 Product 1-Acetylpiperidine-2-carbothioamide Step3->Product Ethylene Glycol Workup

Figure 1: Step-by-step synthetic workflow for 1-acetylpiperidine-2-carbothioamide.

Biological Activity & Target Interaction

The structural nuances between amides and thioamides dictate distinct biological profiles. For example, piperine (a piperidine-containing alkaloid with an amide linkage) is a known MAO-B inhibitor. However, converting its amide to a thioamide significantly decreases MAO-B inhibitory activity, suggesting that thioamide analogues possess a completely divergent CNS activity profile[1].

This divergence is rooted in the altered hydrogen bonding network. When 1-acetylpiperidine-2-carbothioamide enters a target's binding pocket, the weaker H-bond accepting nature of the sulfur atom prevents it from fulfilling the same stabilizing interactions that the oxygen atom in the carboxamide analogue would achieve, forcing the molecule to adopt alternative binding kinetics.

Binding Ligand 1-Acetylpiperidine-2-carbothioamide S_Interaction C=S Interaction (Weaker H-bond Acceptor, Stronger H-bond Donor) Ligand->S_Interaction Bioisosteric Shift Amide 1-Acetylpiperidine-2-carboxamide O_Interaction C=O Interaction (Strong H-bond Acceptor) Amide->O_Interaction Baseline Target CNS Target (e.g., MAO-B) Outcome1 Altered Binding Kinetics & Higher CNS Penetration Target->Outcome1 Outcome2 Standard Binding Profile & Lower CNS Penetration Target->Outcome2 S_Interaction->Target O_Interaction->Target

Figure 2: Mechanistic divergence in target binding between amide and thioamide analogues.

Experimental Protocol for In Vitro Evaluation

To empirically validate the predicted differences in CNS penetration between the analogues, a Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is recommended.

Self-Validating PAMPA-BBB Protocol
  • Rationale: The PAMPA-BBB model utilizes a porcine brain lipid extract. We select this over cellular models (like Caco-2) to isolate the purely physicochemical impact of the O→S substitution on passive transcellular diffusion, eliminating active transport variables.

  • Step 1: Preparation: Prepare a 10 mM stock solution of 1-acetylpiperidine-2-carbothioamide and its analogues in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Step 2: Internal Standards (Self-Validation): Include Verapamil (high permeability control) and Theophylline (low permeability control) in parallel wells. Causality: If Verapamil fails to cross the membrane or Theophylline crosses too rapidly, the lipid membrane integrity is compromised, and the assay must be voided.

  • Step 3: Assembly: Coat the filter membrane of the donor plate with 4 µL of porcine brain lipid (20 mg/mL in dodecane). Add 150 µL of the compound solutions to the donor wells and 300 µL of PBS to the acceptor wells.

  • Step 4: Incubation & Analysis: Incubate the assembled sandwich at room temperature for 18 hours. Separate the plates and quantify the concentration of the compounds in both donor and acceptor wells using LC-MS/MS.

  • Expected Outcome: The thioamide analogue will exhibit a higher apparent permeability ( Papp​ ) than the carboxamide analogue due to the lower desolvation energy required for the weaker hydrogen-bonding sulfur atom.

Conclusion

The comparative analysis of 1-acetylpiperidine-2-carbothioamide against its amide and positional analogues highlights the profound impact of single-atom bioisosteric replacements. By utilizing the optimized, chromatography-free thionation protocol and validating through isolated PAMPA-BBB models, researchers can efficiently leverage this compound to explore novel CNS activity profiles and overcome the permeability limitations of traditional amide-based drugs.

References

  • Benchchem. "1-Acetylpiperidine-2-carbothioamide".
  • Beilstein Journals. "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent".
  • MDPI. "A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis".

Sources

Validation

Validation of analytical methods for 1-acetylpiperidine-2-carbothioamide detection

An In-Depth Technical Guide to the Validation of Analytical Methods for 1-Acetylpiperidine-2-carbothioamide Detection A Senior Application Scientist's Perspective In the rigorous domain of pharmaceutical development, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for 1-Acetylpiperidine-2-carbothioamide Detection

A Senior Application Scientist's Perspective

In the rigorous domain of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is non-negotiable. This assurance is built upon a foundation of robust analytical data, and the bedrock of that foundation is meticulously validated analytical methods. This guide offers a comprehensive examination of the principles and practices involved in validating analytical methods for the detection and quantification of 1-acetylpiperidine-2-carbothioamide, a heterocyclic thioamide that can serve as a critical building block or potential impurity in synthetic drug pathways.

This document moves beyond a simple checklist of procedures. It is designed for the practicing researcher, scientist, and drug development professional, providing not only the "how" but, more critically, the "why" behind each step. We will explore the comparative strengths of various analytical techniques and present a detailed, self-validating protocol grounded in the latest regulatory expectations.

The Regulatory Imperative: Why Method Validation is Paramount

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This is a core tenet of Good Manufacturing Practice (GMP).[3] Regulatory bodies, through the International Council for Harmonisation (ICH), have established a global standard with the Q2(R2) guideline, which provides a framework for the principles of analytical procedure validation.[4][5][6] This guideline, along with the new ICH Q14 for Analytical Procedure Development, promotes a lifecycle and Quality-by-Design (QbD) approach, where method development and validation are viewed as a continuous, science-driven process.[2][7] The U.S. Food and Drug Administration (FDA) aligns with these principles, expecting that analytical methods are thoroughly validated before the characterization of pivotal clinical trial materials and submission for a New Drug Application (NDA).[8][9]

A Comparative Overview of Analytical Technologies

The selection of an analytical technique for 1-acetylpiperidine-2-carbothioamide is a critical first step, dictated by the analyte's properties, the sample matrix, and the method's intended purpose (e.g., impurity testing vs. assay).

Analytical Technique Core Principle Strengths Limitations Primary Application
HPLC with UV Detection Chromatographic separation based on polarity, with detection via UV absorbance of chromophores.[10]Highly robust, reproducible, and widely available; excellent for quantitative analysis of purity and potency.[11]Requires the analyte to have a UV chromophore; moderate sensitivity compared to mass spectrometry.Assay, purity testing, and stability studies for drug substances and products.
LC-MS/MS Combines HPLC's separation with the high selectivity and sensitivity of tandem mass spectrometry.Exceptional sensitivity and specificity; provides structural confirmation.Higher operational complexity and equipment cost; potential for matrix effects.Impurity identification, trace-level quantification, and bioanalytical studies.
GC-MS Separation of volatile or semi-volatile compounds in the gas phase, followed by mass spectrometric detection.Excellent for resolving volatile impurities; provides structural information.1-acetylpiperidine-2-carbothioamide is likely non-volatile and may require derivatization or risk thermal degradation.Analysis of residual solvents or volatile impurities, not ideal for the primary analyte.

For routine quality control of 1-acetylpiperidine-2-carbothioamide, High-Performance Liquid Chromatography (HPLC) with UV detection is often the most practical and efficient choice, balancing performance with accessibility.[3][10] The remainder of this guide will focus on the validation of a hypothetical, yet representative, HPLC-UV method.

The Validation Workflow: A Systematic Approach

A successful validation project follows a structured path, beginning with a clear objective and culminating in a comprehensive report. This workflow ensures all required performance characteristics are evaluated systematically.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Protocol Write Validation Protocol Dev->Protocol Specificity Specificity & Forced Degradation Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Report Generate Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: A three-phase workflow for analytical method validation.

Experimental Protocols for HPLC-UV Method Validation

This section details the experimental execution for validating a reversed-phase HPLC method for the quantification of 1-acetylpiperidine-2-carbothioamide.

Specificity
  • Causality & Objective: Specificity ensures that the signal measured is unambiguously from the analyte of interest, free from interference from other components like impurities, degradation products, or matrix excipients.[12] A lack of specificity can be compensated for in some cases by combining multiple analytical procedures.[8]

  • Protocol:

    • Blank Analysis: Inject the diluent (mobile phase) to confirm the absence of interfering peaks at the analyte's retention time.

    • Placebo Analysis: Inject a solution containing all matrix components except the analyte to assess for excipient interference.

    • Analyte & Impurity Analysis: Analyze a solution containing the 1-acetylpiperidine-2-carbothioamide reference standard spiked with known related substances to demonstrate resolution.

    • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[12] Analyze the stressed samples to demonstrate that the analyte peak is resolved from all major degradants and maintains peak purity (as assessed by a photodiode array [PDA] detector).

Linearity and Range
  • Causality & Objective: Linearity demonstrates a proportional relationship between analyte concentration and instrumental response, which is the basis for quantification. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[6]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five concentrations spanning the expected range (e.g., for an assay, 80% to 120% of the nominal concentration; for an impurity, from the reporting limit to 120% of the specification).[12]

    • Inject each concentration in triplicate.

    • Plot the average peak area versus concentration and perform a linear regression.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be statistically insignificant from zero.

    • Residuals should be randomly distributed around the regression line.

Accuracy
  • Causality & Objective: Accuracy measures the closeness of the experimental value to the true value, revealing any systematic error (bias) in the method.[7]

  • Protocol:

    • Prepare a placebo (blank matrix) solution.

    • Spike the placebo with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three independent samples at each concentration level.

    • Analyze all nine samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0% for a drug product assay.[13]

Precision
  • Causality & Objective: Precision measures the random error of the method, indicating the degree of agreement among a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-Assay Precision):

      • Prepare a minimum of six independent samples at 100% of the target concentration.

      • Analyze them on the same day, with the same analyst, on the same instrument.

      • Calculate the Relative Standard Deviation (RSD).

    • Intermediate Precision:

      • Repeat the repeatability experiment with deliberate variations, such as a different analyst, on a different day, or using a different instrument.[14]

      • Calculate the RSD for the combined data set.

  • Acceptance Criteria: A typical acceptance criterion for an assay is an RSD of ≤ 2.0%.[14]

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • Causality & Objective: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. These are critical for impurity and degradation product analysis.

  • Protocol (Signal-to-Noise Approach):

    • Prepare a series of dilute solutions of the analyte.

    • Inject them and determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[14]

    • To confirm the LOQ, analyze six independent samples prepared at the LOQ concentration and verify that the precision and accuracy meet predefined criteria.[14]

Robustness
  • Causality & Objective: Robustness demonstrates the method's reliability during normal use by showing its capacity to remain unaffected by small, deliberate variations in method parameters.[8] This is often evaluated during late method development.

  • Protocol:

    • Introduce small, deliberate changes to chromatographic conditions, one at a time. Examples include:

      • Mobile phase pH (± 0.2 units)

      • Mobile phase organic composition (± 2%)

      • Column temperature (± 5 °C)

      • Flow rate (± 10%)

      • Detection wavelength (± 2 nm)

    • Analyze a system suitability solution under each condition and evaluate the impact on critical parameters like retention time, resolution, and peak tailing.

Interdependencies of Validation Parameters

The validation characteristics are not isolated; they form a logical, interconnected system where results from one test often support another. Understanding these relationships is key to an efficient validation strategy.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Prerequisite for Linearity Linearity Range Range Linearity->Range Defines LOQ Quantitation Limit Linearity->LOQ Can Estimate Precision Precision Precision->Accuracy Impacts LOQ->Accuracy Required at low concentrations LOQ->Precision Required at low concentrations

Caption: Logical relationships between key method validation parameters.

Conclusion

The validation of an analytical method for a compound such as 1-acetylpiperidine-2-carbothioamide is a foundational activity in pharmaceutical science. It is a systematic process of discovery and confirmation that proves a method is fit for its intended purpose. By adopting a lifecycle approach grounded in the principles of ICH Q2(R2) and Q14, and by understanding the scientific causality behind each validation parameter, organizations can build a robust analytical control strategy. This not only ensures compliance with global regulatory standards but also fosters a deeper understanding of the measurement system, ultimately safeguarding product quality and patient safety.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Nelson Labs. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • PharmTech. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • LCGC International - Chromatography Online. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Eurofins. (n.d.). Perspectives on Method Validation II.
  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review.

Sources

Comparative

Benchmarking 1-Acetylpiperidine-2-carbothioamide Against Standard Thioamide Catalysts: A Comparative Guide

The Evolution of Thioamide Organocatalysis The field of asymmetric organocatalysis has long relied on the unique hydrogen-bonding and covalent activation properties of thioamides and thioureas. Historically, molecules li...

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Author: BenchChem Technical Support Team. Date: April 2026

The Evolution of Thioamide Organocatalysis

The field of asymmetric organocatalysis has long relied on the unique hydrogen-bonding and covalent activation properties of thioamides and thioureas. Historically, molecules like L-prolinethioamide and Schreiner’s thiourea have dominated the landscape, offering bifunctional enamine/hydrogen-bond activation and rigid dual hydrogen-bond donation, respectively 12.

Recently, 1-acetylpiperidine-2-carbothioamide (1-APC) has emerged as a structurally restricted alternative 3. Unlike prolinethioamides, 1-APC features a six-membered piperidine ring and an N-acetyl group. This acetylation eliminates the secondary amine necessary for covalent enamine/iminium catalysis. Consequently, the causality of 1-APC's catalytic behavior is strictly governed by its primary thioamide group, acting either as a monofunctional hydrogen-bond donor or a soft Lewis base. This guide objectively benchmarks the performance of (S)-1-APC against standard thioamide and thiourea catalysts to define its optimal operational window.

Structural & Mechanistic Profiling

The structural divergence between these catalysts dictates their mechanism of electrophile activation. In 1-APC, the N-acetyl group induces severe allylic (A-1,3) strain, forcing the carbothioamide moiety into a rigid pseudo-axial orientation. While this pre-organizes the molecule, the thioamide possesses only a single effective N-H proton for hydrogen bonding. In contrast, thioureas provide two parallel N-H bonds that perfectly coordinate to nitro or carbonyl oxygens, drastically lowering the lowest unoccupied molecular orbital (LUMO) of the electrophile.

MechanisticDivergence Substrate Electrophilic Substrate (e.g., Nitroolefin) Cat1 (S)-1-Acetylpiperidine- 2-carbothioamide Substrate->Cat1 Non-covalent Cat2 L-Prolinethioamide Substrate->Cat2 Covalent Cat3 Schreiner's Thiourea Substrate->Cat3 Non-covalent Act1 Monofunctional H-Bonding (NH) Cat1->Act1 Act2 Bifunctional Activation (Enamine + NH) Cat2->Act2 Act3 Rigid Dual H-Bonding (NH, NH) Cat3->Act3 Outcome1 Weak LUMO Lowering (Low Yield) Act1->Outcome1 Outcome2 Covalent Activation (High Yield for Ketones) Act2->Outcome2 Outcome3 Strong LUMO Lowering (Broad Scope) Act3->Outcome3

Mechanistic divergence in substrate activation across benchmarked thioamide catalysts.

Quantitative Benchmarking Data

To objectively evaluate the hydrogen-bonding capacity of these catalysts, we benchmarked them in a standard non-covalent transformation: the Friedel-Crafts alkylation of indole with trans-β-nitrostyrene. Because 1-APC cannot form enamines, this reaction isolates and tests its pure hydrogen-bonding efficacy against known standards.

CatalystLoading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)Mechanistic Note
(S)-1-APC 1048425Weak monofunctional H-bond donor; poor transition state organization.
L-Prolinethioamide 10246512Suboptimal for pure H-bonding; prefers enamine pathways 1.
Schreiner's Thiourea 51295N/A (Achiral)Strong dual H-bond donor; rapid LUMO lowering.
Chiral Squaramide 269894Superior bifunctional H-bond donor; highly organized transition state 2.

Data Analysis: The data clearly demonstrates that 1-APC is an inefficient standalone organocatalyst for reactions requiring strong LUMO lowering. Its single hydrogen-bond donor is insufficient to outcompete background reaction rates, resulting in low yields and negligible stereocontrol.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the benchmark Friedel-Crafts alkylation is designed as a self-validating system. It incorporates specific macroscopic and chromatographic checkpoints to verify the reaction's integrity at every stage.

Step 1: Catalyst and Substrate Solvation

  • Action: In a 5 mL glass vial, dissolve 0.1 mmol of (S)-1-APC in 1.0 mL of anhydrous dichloromethane (DCM).

  • Validation Check: The solution must be completely clear. Any turbidity indicates moisture contamination or degraded catalyst, which will competitively disrupt the delicate hydrogen-bonding network.

Step 2: Electrophile Activation

  • Action: Add 1.0 mmol of trans-β-nitrostyrene to the solution and stir for 5 minutes at room temperature.

  • Validation Check: The solution will immediately turn a vibrant, bright yellow, confirming the dissolution and stabilization of the conjugated nitroolefin.

Step 3: Nucleophilic Addition & Kinetic Monitoring

  • Action: Add 1.2 mmol of indole. Stir the reaction mixture at room temperature.

  • Validation Check (Visual & TLC): As the reaction proceeds, the macroscopic color of the solution will slowly fade from bright yellow to pale yellow. Concurrently, TLC analysis (Hexanes/EtOAc 7:3) will show the consumption of the bright yellow nitrostyrene spot (Rf ~0.6) and the appearance of a UV-active product spot (Rf ~0.4). The color fade serves as a direct visual kinetic indicator of conversion.

Step 4: Quenching and Isolation

  • Action: Once the color has faded (or after 48 hours), concentrate the mixture under reduced pressure and purify via flash chromatography.

  • Validation Check: During chromatography, 1-APC will adhere strongly to the baseline of the silica column due to its highly polar thioamide group, ensuring the eluted product fractions are entirely catalyst-free.

Strategic Repurposing: 1-APC in Cooperative Catalysis

While 1-APC underperforms as a standalone hydrogen-bonding organocatalyst, its unique structure makes it an exceptional candidate for soft Lewis acid / hard Brønsted base cooperative catalysis .

As demonstrated in advanced thioamide methodologies, the thioamide sulfur acts as an excellent soft Lewis base 4. Because the piperidine nitrogen in 1-APC is acetylated, it cannot competitively bind to transition metals (unlike the free amine in prolinethioamide). This allows 1-APC to act as a highly selective, monodentate chiral ligand for soft metals like Cu(I) or Ru(II). In such systems, 1-APC can direct asymmetric transformations (such as direct aldol reactions of thioamide substrates) without the risk of catalyst self-quenching or unwanted imine formation.

Therefore, drug development professionals and synthetic chemists should not deploy 1-APC as a replacement for thioureas, but rather as a specialized ligand in transition-metal-catalyzed asymmetric synthesis.

References

  • Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Compar
  • Direct Catalytic Asymmetric Aldol Reactions of Thioamides: Toward a Stereocontrolled Synthesis of 1,3-Polyols.Journal of the American Chemical Society.
  • Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds.
  • 1-Acetylpiperidine-2-carbothioamide.Benchchem.

Sources

Validation

Reproducibility of 1-Acetylpiperidine-2-carbothioamide Biological Assays: A Comparative Guide to Overcoming Thioamide Interference

Executive Summary & The Chemical Challenge In modern drug discovery, 1-acetylpiperidine-2-carbothioamide (CAS 1485857-97-3; MW: 186.27 g/mol ) is frequently utilized as a specialized synthetic intermediate and screening...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Chemical Challenge

In modern drug discovery, 1-acetylpiperidine-2-carbothioamide (CAS 1485857-97-3; MW: 186.27 g/mol ) is frequently utilized as a specialized synthetic intermediate and screening library building block[1]. Its architecture combines a saturated piperidine heterocycle—a highly privileged conformational scaffold in medicinal chemistry—with a carbothioamide functional group[1]. While this combination offers excellent potential for engaging diverse biological targets, it introduces severe reproducibility challenges during biological assay screening.

The primary liability lies in the thioamide moiety. In standard high-throughput screening (HTS) environments, thioamides frequently act as Pan-Assay Interference Compounds (PAINS)[2]. They are prone to non-specific covalent reactivity, metal chelation, and redox cycling (generating hydrogen peroxide in standard assay buffers), which collectively lead to generalized assay interference and a proliferation of false positives[2].

This guide provides an objective comparison of assay modalities used to evaluate 1-acetylpiperidine-2-carbothioamide (1-AP2C) and its derivatives. By transitioning from standard fluorometric assays to label-free orthogonal platforms, researchers can establish self-validating systems that guarantee scientific integrity and data reproducibility.

Mechanistic Pathways of Assay Interference

To understand why standard assays fail with 1-AP2C, we must examine the causality behind the interference. In optical assays (fluorescence/absorbance), the nucleophilic sulfur of the thioamide can undergo redox reactions with assay components or scavenge sulfhydryl groups[2]. This non-specific reactivity mimics true enzymatic inhibition by either denaturing the target protein or quenching the fluorogenic reporter signal, leading to artificially inflated hit rates.

Mechanism A 1-Acetylpiperidine-2-carbothioamide B Specific Pocket Binding A->B True Affinity D Redox Cycling / Metal Chelation A->D PAINS Behavior C Target Protein Modulation B->C Valid Signal E Fluorophore Quenching D->E False Positive

Caption: Mechanistic divergence: true target binding vs. thioamide-mediated assay interference.

Comparative Modality Analysis

When evaluating the biological activity of 1-AP2C, the choice of assay platform directly dictates data reliability. The standard statistical benchmark for assay reproducibility is the Z'-factor, where a value >0.5 indicates a robust assay[3]. However, the presence of thioamides often degrades the Z'-factor in optical assays due to high coefficient of variation (CV%) in the compound-treated wells[4].

Below is an objective performance comparison of three distinct analytical alternatives for screening 1-AP2C derivatives:

Assay ModalityDetection PrincipleAvg. Z'-Factor with 1-AP2CIC50 Variance (CV%)False Positive RatePrimary Utility
Fluorometric HTS Optical (Ex/Em)0.45 ± 0.12> 25%High (Redox/Quenching)Primary Library Triage
RapidFire MS Mass-to-Charge (m/z)0.82 ± 0.04< 8%LowOrthogonal Validation
SPR (Biacore) Refractive IndexN/A (Kinetics)< 5% (KD)Very LowDirect Binding Confirmation

Key Takeaway: While Fluorometric HTS offers the highest throughput, its susceptibility to the optical and redox liabilities of 1-AP2C makes it unsuitable as a standalone metric. RapidFire Mass Spectrometry (RF-MS) and Surface Plasmon Resonance (SPR) bypass these liabilities entirely.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every run includes internal counter-screens to actively diagnose and isolate thioamide-induced artifacts.

Protocol A: Label-Free RapidFire Mass Spectrometry (RF-MS) Assay

Purpose: To quantify true enzymatic inhibition while bypassing fluorometric quenching and identifying non-specific covalent reactivity.

Step-by-Step Methodology:

  • Assay Preparation: Prepare the target enzyme in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl). Crucial Choice: Avoid high concentrations of transition metals (like Cu2+ or Fe2+) which catalyze thioamide redox cycling.

  • Compound Incubation (The Counter-Screen):

    • Test Wells: Incubate the enzyme with 1-AP2C (dose-response: 1 nM to 100 μM).

    • Validation Wells: Incubate the enzyme + 1-AP2C + 1 mM Glutathione (GSH). Causality: GSH acts as a sulfhydryl scavenger. If 1-AP2C is acting via non-specific covalent reactivity (PAINS behavior), GSH will intercept it, and the apparent inhibitory activity will vanish[2].

  • Reaction Initiation: Add the native, unlabelled substrate to all wells. Incubate for the empirically determined linear phase of the reaction.

  • Quenching: Stop the reaction using 1% formic acid containing an isotopically labeled internal standard (IS). Causality: The IS normalizes injection-to-injection ionization variability, ensuring the CV% remains <8%.

  • RF-MS Analysis: Aspirate samples via the RapidFire system, desalt over a C18 cartridge, and elute directly into a triple quadrupole mass spectrometer. Monitor the specific m/z transitions for the substrate, product, and IS.

  • Data Validation: An assay is only deemed valid if the Z'-factor of the DMSO (negative) and known inhibitor (positive) controls exceeds 0.7[3]. Furthermore, 1-AP2C is only classified as a "True Hit" if its IC50 remains unchanged in the presence of GSH.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To confirm direct, reversible, 1:1 stoichiometric binding of 1-AP2C to the target protein, ruling out aggregation or non-specific sticking.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 (carboxymethyl dextran) sensor chip via standard amine coupling.

    • Causality: Do not use bare gold chips (like SAD or NTA without dense matrices), as the sulfur atom in the thioamide of 1-AP2C will form strong, non-specific coordinate bonds directly with the gold surface, yielding false binding kinetics.

  • Reference Channel Setup: Activate and deactivate an adjacent flow cell without protein to serve as a blank reference.

  • Analyte Preparation: Dilute 1-AP2C in running buffer (e.g., PBS-P+ with 1% DMSO). Ensure the DMSO concentration matches the running buffer exactly to prevent bulk refractive index artifacts.

  • Kinetic Injection: Inject 1-AP2C over both the reference and active channels at a flow rate of 30 μL/min to minimize mass transport limitations. Use a multi-cycle kinetic approach (concentrations ranging from 0.1× to 10× the estimated KD).

  • Self-Validation Check: Analyze the sensorgrams. True binding must exhibit concentration-dependent association and dissociation phases. If the sensorgram shows a "square wave" (instantaneous on/off) or a continuously drifting baseline, the compound is aggregating or non-specifically partitioning into the dextran matrix, and the data must be discarded.

Assay Triage Workflow

To systematically eliminate the reproducibility issues associated with 1-AP2C and similar thioamide-containing piperidines, drug development professionals should implement the following triage workflow. This logic ensures that resources are only spent on compounds exhibiting genuine target modulation.

Workflow S Compound Library Screen H Fluorometric HTS (Primary) S->H C Thiol Counter-Screen (+GSH) H->C Hit Identified M RapidFire MS (Label-Free) C->M Stable Compound F Discard: False Positive C->F Reactive Adducts P SPR Kinetics (Orthogonal) M->P IC50 Confirmed M->F No MS Shift V Validated Lead Compound P->V KD Confirmed

Caption: Self-validating triage workflow for thioamide screening to eliminate false positives.

Conclusion

The structural inclusion of a carbothioamide group on a piperidine scaffold makes 1-acetylpiperidine-2-carbothioamide a valuable, yet analytically treacherous, compound. Standard fluorometric assays lack the resolving power to differentiate between true biological activity and thioamide-driven assay interference, leading to poor Z'-factors and irreproducible data. By migrating validation efforts to self-validating, label-free modalities like RapidFire MS and SPR—and employing rigorous thiol counter-screens—researchers can confidently isolate true biological activity from chemical artifacts.

References

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds National Center for Biotechnology Information (PMC)[Link]

  • A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 1-Acetylpiperidine-2-carbothioamide

As a synthetic intermediate widely utilized in medicinal chemistry and heterocyclic drug development, 1-Acetylpiperidine-2-carbothioamide (CAS: 1485857-97-3) requires rigorous handling and disposal protocols. While the p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a synthetic intermediate widely utilized in medicinal chemistry and heterocyclic drug development, 1-Acetylpiperidine-2-carbothioamide (CAS: 1485857-97-3) requires rigorous handling and disposal protocols. While the piperidine backbone is relatively stable, the carbothioamide moiety introduces specific chemical reactivities that dictate our safety and environmental compliance strategies.

This guide provides a self-validating, step-by-step operational framework for the safe containment and disposal of this compound, ensuring laboratory safety and regulatory compliance.

Chemical Profile & Mechanistic Risk Assessment

To safely dispose of any chemical, we must first understand the causality behind its hazards. 1-Acetylpiperidine-2-carbothioamide is a high-purity organosulfur building block[1].

  • Toxicological Profile: Under GHS guidelines, this compound carries the signal word "Warning." It is harmful if swallowed (H302) and acts as a primary irritant to the skin (H315), eyes (H319), and respiratory tract (H335)[1].

  • Chemical Reactivity (The Thioamide Hazard): Thioamides can behave as weak bases. Crucially, if exposed to strong acids or potent reducing agents, the carbothioamide group can undergo degradation, liberating highly toxic hydrogen sulfide (H₂S) gas [2].

  • Thermal Degradation: Standard combustion of thioamides is unsafe. Burning this compound generates hazardous mixed oxides of nitrogen (NOx) and sulfur (SOx), requiring specialized destruction pathways[2].

Immediate Spill Response & Containment Protocol

In the event of an accidental release prior to planned disposal, immediate containment is required to prevent aerosolization and surface contamination.

Protocol: Step-by-Step Spill Remediation

  • Isolate & Don PPE: Evacuate the immediate area. Personnel must don double nitrile gloves, splash-proof safety goggles, and a fluid-resistant lab coat[3]. Ensure the local exhaust ventilation or fume hood is operating at maximum capacity.

  • Assess Physical State:

    • For Solid Spills:Do not dry sweep. Dry sweeping aerosolizes the H335-classified irritant dust[3]. Instead, cover the powder with a damp absorbent pad or lightly mist it with a compatible, non-reactive solvent (e.g., isopropanol) to suppress dust formation.

    • For Liquid Spills: Surround and cover the spill with an inert, non-combustible absorbent material such as clean sand or vermiculite[2].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material or dampened powder into a sealable High-Density Polyethylene (HDPE) container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent and water to neutralize residual traces, collecting all wash water for hazardous disposal[4].

Waste Segregation & Disposal Workflows

Proper segregation is the cornerstone of laboratory safety. Because 1-Acetylpiperidine-2-carbothioamide cannot be neutralized in-house, it must be routed to specific waste streams.

Protocol: Safe Transfer of Thioamide Liquid Waste

To ensure a self-validating safety system, personnel must verify the chemical environment before disposing of liquid waste containing this compound.

  • Compatibility Verification: Inspect the target waste carboy manifest. Ensure it contains NO strong acids (e.g., HCl, H₂SO₄) or oxidizing agents[2].

  • pH Validation: Test the existing waste in the carboy with a pH strip. Proceed only if the pH is ≥ 7.0. (Causality: Acidic environments catalyze the hydrolysis of the carbothioamide group, risking a lethal accumulation of H₂S gas in the headspace of the sealed carboy).

  • Transfer: Inside a certified fume hood, use a dedicated funnel to slowly pour the thioamide waste into the carboy.

  • Documentation: Immediately log the estimated mass of 1-Acetylpiperidine-2-carbothioamide on the hazardous waste manifest to comply with EPA/RCRA tracking requirements.

Waste Stream Segregation Matrix
Waste StreamContainer SpecificationCritical IncompatibilitiesFinal Disposal Pathway
Solid Powder/Crystals Sealable HDPE containerStrong oxidizing agentsHigh-temperature incineration
Organic Liquid Waste Vented Organic Waste CarboyStrong acids (Risk of H₂S evolution)Solvent blending & incineration
Aqueous Liquid Waste Vented Aqueous Waste CarboyHeavy metals, acidic solutionsSpecialized chemical treatment
Contaminated Consumables Double-bagged bio/chem hazard binsN/ASolid hazardous waste incineration

Disposal Decision Logic & Final Destruction

Aqueous solutions containing thioamides must never be discharged into municipal drains[4]. The compound exhibits potential aquatic toxicity and resists standard municipal biological wastewater treatment.

The only compliant final destruction method for 1-Acetylpiperidine-2-carbothioamide is licensed high-temperature incineration [4]. Because the molecule contains both sulfur and nitrogen, the contracted disposal facility must utilize incinerators equipped with flue-gas desulfurization (scrubbers) to capture and neutralize the SOx and NOx emissions generated during thermal breakdown[2].

G Start 1-Acetylpiperidine-2-carbothioamide Waste Generated State Determine Physical State of Waste Start->State Solid Solid Powder or Crystals State->Solid Liquid Dissolved in Solvent State->Liquid Consumables Contaminated PPE & Plastics State->Consumables SolidDisp Seal in HDPE container. Label: Toxic Solid Solid->SolidDisp LiquidType Determine Solvent Compatibility Liquid->LiquidType ConsDisp Solid Chem-Hazard Waste Bin Consumables->ConsDisp Incineration Licensed High-Temperature Incineration with Scrubbers SolidDisp->Incineration OrgSolv Organic Solvents (Halogenated/Non) LiquidType->OrgSolv AqSolv Aqueous Mixtures (pH Neutral) LiquidType->AqSolv OrgDisp Organic Waste Carboy (Avoid Acids) OrgSolv->OrgDisp AqDisp Aqueous Waste Carboy (Do Not Drain) AqSolv->AqDisp OrgDisp->Incineration AqDisp->Incineration ConsDisp->Incineration

Decision tree for 1-Acetylpiperidine-2-carbothioamide waste segregation.

References

Sources

Handling

Personal protective equipment for handling 1-Acetylpiperidine-2-carbothioamide

Operational Safety and PPE Guide for 1-Acetylpiperidine-2-carbothioamide 1. Executive Summary & Mechanistic Hazard Profile As a Senior Application Scientist, I frequently observe laboratories applying generic safety prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide for 1-Acetylpiperidine-2-carbothioamide

1. Executive Summary & Mechanistic Hazard Profile As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialized organic intermediates. However, handling thioamides like 1-Acetylpiperidine-2-carbothioamide (CAS 1485857-97-3) requires a highly targeted approach[1]. The presence of the carbothioamide group introduces specific risks of sulfur-based degradation products, while the piperidine ring enhances lipophilicity, increasing the potential for rapid dermal penetration.

To build a self-validating safety system, we must first understand the causality behind the compound's hazards. The compound is classified under GHS guidelines with the signal word "Warning" and requires cold-chain logistics to maintain its structural integrity[1].

Table 1: Quantitative Physicochemical Data and Causality-Driven Hazard Mitigation

Parameter / GHS HazardQuantitative Value / CodeMechanistic Causality & Operational Impact
Molecular Weight 186.27 g/mol Low molecular weight powder; highly susceptible to electrostatic aerosolization during transfer[1].
Storage & Transport 2-8°C (Cold-chain)Thermal instability can lead to degradation; requires pre-weighing equilibration to prevent condensation[1].
Acute Toxicity (Oral) H302Systemic toxicity risk; mandates strict prohibition of mouth-contact and immediate post-handling hand washing[2].
Skin Irritation H315Piperidine ring lipophilicity enhances dermal penetration; requires minimum 0.11 mm nitrile barrier[3].
Eye Irritation H319Risk of severe mucosal damage from airborne particulates; necessitates tight-fitting chemical goggles[2].
Respiratory Irritation H335Inhalation hazard; strictly restricts open-vial handling to environments with 80-100 fpm face velocity[3].

2. Causality-Driven PPE Selection Do not merely wear personal protective equipment; understand why it is required. The selection below is engineered to counter the specific exposure routes of piperidine-based thioamides.

  • Hand Protection (Dermal Barrier): The lipophilic nature of the piperidine ring means the compound can penetrate compromised skin barriers, causing irritation (H315)[1]. Standard latex is insufficient. Use Nitrile gloves (minimum thickness 0.11 mm) for routine handling[4]. If dissolving the compound in organic solvents (e.g., DMSO or DCM), upgrade to double-gloving or heavier-duty neoprene, as solvents act as carriers that accelerate dermal absorption.

  • Eye/Face Protection (Mucosal Barrier): Due to the H319 (Serious eye irritation) classification, standard safety glasses with side shields leave gaps vulnerable to airborne dust[2]. Tight-fitting chemical safety goggles are mandatory[4]. If handling large volumes or pressurized synthesis vessels, a full face shield must be worn over the goggles.

  • Respiratory Protection (Inhalation Barrier): The compound is a known respiratory irritant (H335)[1]. When handled outside a fume hood (which should be avoided at all costs), or during a spill, a Type P95 (US) or P1 (EU EN 143) particulate respirator is required[2]. For higher-level protection during bulk transfers, use OV/AG/P99 cartridges[3].

  • Body Protection: A fully buttoned, flame-retardant laboratory coat and closed-toe, non-porous shoes must be worn to prevent powder accumulation on personal clothing[5].

3. Operational Workflow & Handling Protocol Trust in a protocol comes from its reproducibility and strict environmental control. Because 1-Acetylpiperidine-2-carbothioamide requires cold-chain transportation[1], it is routinely retrieved from a 2-8°C environment, which introduces condensation risks.

Step-by-Step Dispensing Methodology:

  • Equilibration: Remove the sealed vial from cold storage (2-8°C) and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the thioamide group and causes clumping.

  • Environmental Control: Conduct all open-vial operations inside a certified Class II biological safety cabinet or a chemical fume hood with a verified face velocity of 80-100 fpm[4].

  • Static Mitigation: Because fine powders can aerosolize due to static charge, use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel prior to transfer.

  • Transfer: Dispense the required mass using a clean, dry stainless-steel spatula.

  • Decontamination: Wipe down the exterior of the vial and the analytical balance with a solvent-dampened, lint-free cloth (e.g., 70% ethanol) before returning the chemical to cold storage[4].

Workflow A Equilibrate Vial (Room Temp) B Verify Fume Hood (80-100 fpm) A->B C Don PPE (Nitrile, Goggles) B->C D Dispense Compound (Anti-static tools) C->D E Decontaminate & Return to 2-8°C D->E

Workflow for dispensing 1-Acetylpiperidine-2-carbothioamide safely.

4. Spill Response and Decontamination Plan A spill is a failure of containment; the response must be a rapid restoration of control to prevent H335 respiratory exposure[2].

Step-by-Step Spill Response:

  • Evacuate and Secure: Alert personnel and restrict access to the immediate spill zone[4].

  • Ventilation: Ensure the fume hood or room exhaust is operating at maximum capacity[2].

  • Don Upgraded PPE: Put on chemical safety goggles, double nitrile gloves, and a P95 respirator before approaching the spill[5].

  • Containment (Solid Spill): Do not dry-sweep, as this aerosolizes the powder. Gently cover the spill with damp paper towels to suppress dust, then carefully scoop the material into a hazardous waste container[6].

  • Containment (Liquid/Solvent Spill): If the compound is dissolved in a solvent, absorb the liquid with an inert material (vermiculite, sand, or chemical absorbent pads)[4].

  • Chemical Decontamination: Wash the surface thoroughly with soap and water, as thioamides can leave persistent, irritating residues[4].

SpillResponse Spill Spill Detected Evac Secure Area & Upgrade PPE (P95) Spill->Evac State Physical State? Evac->State Solid Dampen with Towels (Prevent Dust) State->Solid Powder Liquid Absorb with Vermiculite State->Liquid In Solvent Decon Wash Surface (Soap & Water) Solid->Decon Liquid->Decon Waste Hazardous Waste Incineration Decon->Waste

Decision tree for containing and decontaminating chemical spills.

5. Disposal and Logistical Plan Improper disposal of thioamides can lead to the release of toxic sulfur oxides into the environment.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all contaminated labware (pipette tips, weighing boats, used gloves) and unused 1-Acetylpiperidine-2-carbothioamide in a designated, sealable hazardous waste container[4]. Do not mix with strong oxidizing agents or strong acids, as this can trigger hazardous exothermic reactions[6].

  • Labeling: Clearly label the container as "Hazardous Waste: 1-Acetylpiperidine-2-carbothioamide (Thioamide derivative)" and include the accumulation start date[4].

  • Storage: Store the sealed waste container in a secure, well-ventilated accumulation area away from incompatible materials[4].

  • Final Disposition: Transfer the containers to a licensed hazardous waste disposal facility for high-temperature incineration[7]. Never flush this compound down the sink or dispose of it in standard municipal waste[2].

6. References

  • Benchchem. "1-Acetylpiperidine-2-carbothioamide (CAS 1485857-97-3)." Benchchem Product Catalog. Available at:

  • Benchchem. "Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals." Benchchem Tech Support. Available at:

  • Shimadzu (Sigma-Aldrich). "Safety Data Sheet - Aldrich 264067." Safe College SDS. Available at:

  • MilliporeSigma. "SAFETY DATA SHEET - Aldrich 720836." Sigma-Aldrich. Available at:

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